molecular formula C7H8N2O3S B044508 Ethyl 2-(2-aminothiazol-4-yl)glyoxylate CAS No. 64987-08-2

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

货号: B044508
CAS 编号: 64987-08-2
分子量: 200.22 g/mol
InChI 键: XNVRKLCQBZTGNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a high-value chemical intermediate recognized for its critical role in advancing research and development, particularly in the pharmaceutical sector. Its unique structure, featuring both 2-aminothiazole and glyoxylate moieties, makes it a versatile building block for the synthesis of complex molecules. A primary research application of this compound is its use as a key intermediate in the synthesis of cephalosporin antibiotics . The 2-aminothiazolyl group is a privileged scaffold in medicinal chemistry, often associated with enhanced biological activity, which drives its utilization in the exploration of new therapeutic agents . Beyond its established role in antibiotic development, this compound is instrumental in cutting-edge chemical biology and drug discovery. It serves as a precursor in the synthesis of functionalized γ-lactam derivatives, which are privileged scaffolds in the development of new pharmaceuticals and have demonstrated promising activity as antiproliferative agents in research settings . The ongoing growth in demand for this specialized intermediate is fueled by its applications in pharmaceutical and agrochemical R&D, as well as a focus on innovative drug development . Its reactivity enables researchers to pursue novel synthetic pathways, contributing to the development of targeted therapies and specialized crop protection products. This compound is offered for use in chemical synthesis and research applications, providing scientists with a reliable tool for their innovative work.

属性

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVRKLCQBZTGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402308
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-08-2
Record name Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the development of various pharmaceutical compounds.

Chemical Properties and Structure

This compound is a solid, highly purified compound.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O₃S[1][2]
Molecular Weight 200.22 g/mol [1][3]
Appearance Solid[4]
Melting Point 148-152 °C[1][2]
Boiling Point Not available
Solubility Soluble in DMSO and Methanol[1]
CAS Number 64987-08-2[1][2]

Structure:

The structure of this compound is characterized by a thiazole ring substituted with an amino group and an ethyl glyoxylate moiety.

  • IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[3]

  • SMILES: CCOC(=O)C(=O)C1=CSC(=N1)N[3]

  • InChI: InChI=1S/C7H8N2O3S/c1-2-12-6(11)5(10)4-3-13-7(8)9-4/h3H,2H2,1H3,(H2,8,9)[3]

Experimental Protocols

Synthesis of this compound Hydrochloride:

A common synthetic route to the hydrochloride salt of this compound involves the deprotection of a formylated precursor.

Materials:

  • Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate

  • Ethanol

  • Phosphorus oxychloride

Procedure:

  • A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml).[5]

  • Phosphorus oxychloride (41.9 g) is added dropwise to the suspension.[5]

  • The reaction mixture is processed to isolate the hydrochloride salt of the product.

It is important to note that this protocol is for the synthesis of the hydrochloride salt. The synthesis of the free base may require an additional neutralization step.

Spectral Data

¹H NMR:

  • Signals corresponding to the ethyl group (a quartet and a triplet).

  • A singlet for the proton on the thiazole ring.

  • A broad singlet for the amino protons.

¹³C NMR:

  • Signals for the carbonyl carbons of the ester and ketone.

  • Signals for the carbons of the thiazole ring.

  • Signals for the carbons of the ethyl group.

IR Spectroscopy:

  • Stretching vibrations for the N-H bonds of the amino group.

  • Stretching vibrations for the C=O bonds of the ester and ketone.

  • Bands characteristic of the thiazole ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. It is a key intermediate in the preparation of antibacterial, antiallergic, and anti-inflammatory agents.[1] The 2-aminothiazole core is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous approved drugs.

Logical Relationships in Synthesis

The synthesis of this compound hydrochloride from its formylated precursor can be visualized as a straightforward deprotection reaction.

synthesis_workflow start Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate reagent Phosphorus Oxychloride in Ethanol start->reagent Deprotection product This compound Hydrochloride reagent->product

Caption: Synthesis workflow for this compound HCl.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of antibacterial, antiallergic, and anti-inflammatory agents. Its molecular structure, featuring a reactive glyoxylate moiety attached to a 2-aminothiazole core, makes it a versatile building block in medicinal chemistry. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Key Physical and Chemical Properties

PropertyValueReference
CAS Number 64987-08-2[1][2][3][4]
Molecular Formula C₇H₈N₂O₃S[1][2][3]
Molecular Weight 200.22 g/mol [1][2]
Appearance Pale yellow powder[5]
Melting Point >148 °C (decomposes)[1]

Synthesis Pathways

Two principal synthetic routes have been established for the preparation of this compound: the deprotection of an N-formyl precursor and the Hantzsch thiazole synthesis.

Pathway 1: Deprotection of Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate

This pathway involves the removal of a formyl protecting group from the 2-amino position of the thiazole ring. The N-formyl precursor, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, is a key intermediate in the synthesis of antibiotics such as ceftazidime and aztreonam.[6]

Reaction Scheme:

G start Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate reagent Phosphorus Oxychloride (POCl3) Ethanol (EtOH) start->reagent product This compound (as hydrochloride salt) reagent->product

Figure 1: Deprotection of the N-formyl group.

Experimental Protocol:

A detailed experimental procedure for this deprotection is as follows:

  • Suspend Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) in ethanol (600 ml).[7]

  • To this suspension, add phosphorus oxychloride (41.9 g) dropwise.[7]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound hydrochloride, can be isolated by filtration and purified by recrystallization.

Quantitative Data:

ParameterValue
Starting Material Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g)
Reagent Phosphorus Oxychloride (41.9 g)
Solvent Ethanol (600 ml)
Yield Not explicitly reported in the available literature.
Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[8][9][10][11] This pathway involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would typically involve the reaction of an ethyl 4-halo-2,3-dioxobutanoate with thiourea.

Reaction Scheme:

G cluster_reaction precursor1 Ethyl 4-bromo-2,3-dioxobutanoate plus + precursor2 Thiourea reaction Cyclocondensation precursor2->reaction product This compound reaction->product

Figure 2: Hantzsch thiazole synthesis pathway.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 4-bromo-2,3-dioxobutanoate. This α-halo-β-ketoester is a key precursor. Its synthesis can be achieved through the bromination of ethyl 2,3-dioxobutanoate.

  • Step 2: Cyclocondensation with Thiourea. The ethyl 4-bromo-2,3-dioxobutanoate is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.[8]

  • Workup and Purification. After the reaction is complete, the mixture is cooled, and the product is often precipitated by adjusting the pH. The crude product can then be collected by filtration and purified by recrystallization.

Quantitative Data:

Quantitative data for this specific Hantzsch synthesis is not available in the provided search results. However, Hantzsch thiazole syntheses are generally known to provide good to excellent yields.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound and its intermediates. While a complete set of spectra for the target compound was not found, data for closely related structures can provide valuable reference points.

Expected Spectroscopic Features for this compound:

  • ¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl ester protons, a singlet for the thiazole ring proton, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and glyoxylate groups, carbons of the thiazole ring, and the ethyl group carbons.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C=O stretching of the ester and ketone, and C=N and C-S stretching of the thiazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.22 g/mol ).

For the precursor, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate, some suppliers indicate that analytical data such as ¹H NMR, Mass, HPLC, and IR are available upon request.[12]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the deprotection of its N-formyl derivative and the Hantzsch thiazole synthesis. The deprotection method offers a direct conversion from a commercially significant intermediate. The Hantzsch synthesis provides a convergent approach to constructing the core heterocyclic structure. For drug development professionals, the choice of synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness. Further research to optimize reaction conditions and fully characterize the final product and intermediates will be beneficial for the broader scientific community.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its synthetic accessibility and the ease with which its derivatives can be prepared have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide details the quantitative data, experimental methodologies, and underlying mechanisms of action to support further research and drug development in this promising area.

Core Synthetic Strategy: The Hantzsch Thistle Synthesis

A cornerstone for the creation of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This versatile and high-yielding reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea.[1][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid (the filter cake) with water.

  • The collected solid is the 2-amino-4-phenylthiazole product.[1]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide reaction Cyclocondensation reagents->reaction Heat product 2-Aminothiazole Derivative reaction->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[4][5][6] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Compound/DerivativeCancer Cell LineIC₅₀ Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compound 23HepG2 (Liver Cancer)0.51 mM
Compound 24HepG2 (Liver Cancer)0.57 mM
Compound 23PC12 (Pheochromocytoma)0.309 mM
Compound 24PC12 (Pheochromocytoma)0.298 mM
Compound 28HT29 (Colon Cancer)0.63 µM

Data sourced from multiple studies.[6][7]

Mechanism of Action: Apoptosis Induction

A key mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.[8][9]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade 2-Aminothiazole 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[7][10][11] This prevents the cells from entering mitosis and undergoing division.

Cell_Cycle_Arrest 2-Aminothiazole 2-Aminothiazole G2_M_Checkpoint G2/M Checkpoint 2-Aminothiazole->G2_M_Checkpoint Induces Arrest G2_Phase G2 Phase G2_Phase->G2_M_Checkpoint M_Phase M Phase (Mitosis) Cell_Division Cell Division M_Phase->Cell_Division G2_M_Checkpoint->M_Phase

Caption: Cell cycle arrest at the G2/M phase induced by 2-aminothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-Aminothiazole derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative. Include a vehicle control (solvent only) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12][15][16]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with 2-Aminothiazole Derivatives (Varying Conc.) start->treatment incubation1 Incubate (e.g., 48-72h) treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate Cell Viability and IC50 Value absorbance->analysis MIC_Workflow start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate Wells start->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubation Incubate (18-24h) inoculate->incubation read Visually Inspect for Growth incubation->read mic Determine MIC (Lowest Concentration with No Growth) read->mic COX_Inhibition_Workflow start Prepare COX Enzyme Solution with Cofactors inhibitor Add 2-Aminothiazole Derivative (Inhibitor) start->inhibitor preincubation Pre-incubate inhibitor->preincubation substrate Add Arachidonic Acid (Substrate) preincubation->substrate reaction Incubate to Allow Enzymatic Reaction substrate->reaction stop Terminate Reaction reaction->stop quantify Quantify PGE2 Production (e.g., ELISA) stop->quantify analysis Calculate % Inhibition and IC50 Value quantify->analysis

References

An In-Depth Technical Guide to CAS Number 64987-08-2 and its Relation to the Antibiotic Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chemical intermediate Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (CAS 64987-08-2) and the active pharmaceutical ingredient Ceftriaxone sodium, a broad-spectrum antibiotic synthesized from this key intermediate. This document includes detailed experimental protocols and visual diagrams to support research and development in the pharmaceutical field.

Section 1: The Intermediate - Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably third-generation cephalosporin antibiotics.[1] Its thiazole ring is a key structural feature that contributes to the biological activity of the final products.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate is presented in the table below.

PropertyValueReference
CAS Number 64987-08-2[1][2]
IUPAC Name ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[2]
Molecular Formula C₇H₈N₂O₃S[1][2]
Molecular Weight 200.22 g/mol [1][2]
Appearance Light yellow to yellow to orange crystalline powder[1]
Melting Point 144 - 148 °C[1]
Solubility Soluble in DMSO and Methanol.[3]
Synthesis Protocol

A general method for the synthesis of a related compound, ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, involves a multi-step process beginning with ethyl acetoacetate. This process includes oximation, halogenation, and subsequent cyclization with thiourea.[4]

A patented method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate involves the following key steps[4]:

  • Oximation: Reaction of ethyl acetoacetate with sodium nitrite and concentrated sulfuric acid in water.

  • Halogenation (Bromination): The product from the oximation step is warmed, and bromine is added dropwise to yield 4-bromo-2-oximinos ethyl acetoacetate.

  • Cyclization: The brominated intermediate is dissolved in methanol with thiourea and a catalyst (12-ammonium phosphomolybdate) to form the final product.

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Formation A Ethyl Acetoacetate D Oximation A->D B Sodium Nitrite B->D C Sulfuric Acid C->D E Bromination (+ Bromine) D->E F 4-bromo-2-oximinos ethyl acetoacetate E->F G Cyclization (+ Thiourea, Catalyst) F->G H Ethyl 2-(2-aminothiazole-4-yl) -2-hydroxyiminoacetate G->H

Caption: Synthesis workflow for a derivative of Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.

Section 2: The Active Pharmaceutical Ingredient - Ceftriaxone Sodium

Ceftriaxone sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It is synthesized using intermediates derived from Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.

Physical and Chemical Properties

The key physical and chemical properties of Ceftriaxone sodium are summarized in the table below.

PropertyValueReference
CAS Number 104376-79-6[6]
IUPAC Name sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[6]
Molecular Formula C₁₈H₁₇N₈NaO₇S₃ (for sodium salt)[6]
Molecular Weight 576.6 g/mol (for sodium salt)[6]
Appearance White to yellowish crystalline powder[7]
Solubility Readily soluble in water (40 g/100 mL at 25 °C).[8]
Mechanism of Action

Ceftriaxone sodium is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[9] It specifically targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[10] These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. By inhibiting these proteins, Ceftriaxone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9]

The signaling pathway for the mechanism of action of Ceftriaxone is illustrated in the following diagram.

G cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome A Ceftriaxone B Penicillin-Binding Proteins (PBPs) A->B Binds to C Peptidoglycan Cross-linking B->C Inhibits D Inhibition of Cell Wall Synthesis C->D E Cell Lysis D->E

Caption: Mechanism of action of Ceftriaxone leading to bacterial cell lysis.

Section 3: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Ceftriaxone Sodium Assay

A common method for the quantitative analysis of Ceftriaxone sodium in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the concentration of Ceftriaxone sodium in a sample.

Methodology:

  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., Xterra C18, 4.6 x 150mm, 5 µm) and a UV detector is used.[11]

  • Mobile Phase: A mixture of a buffer (e.g., Disodium hydrogen phosphate) and an organic solvent (e.g., Acetonitrile) is used. A common ratio is 65:35, with the pH adjusted to 4.3 with orthophosphoric acid.[11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection: The UV detector is set to a wavelength of 242 nm.[11]

  • Injection Volume: A 20 µL injection volume is standard.[11]

  • Standard Preparation: A stock solution of Ceftriaxone sodium is prepared in the mobile phase and diluted to create a series of standards with known concentrations (e.g., 10.0 - 100.0 µg/ml).[11]

  • Sample Preparation: The pharmaceutical sample is accurately weighed, dissolved in the mobile phase, and filtered before injection.

  • Analysis: The retention time for Ceftriaxone sodium is recorded (typically around 2.6 min under these conditions), and a calibration curve is generated from the standard solutions to quantify the amount in the sample.[11]

The workflow for the HPLC analysis is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D Inject into HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection at 242 nm E->F G Record Chromatograms F->G H Generate Calibration Curve G->H I Quantify Ceftriaxone Sodium H->I

Caption: Workflow for the HPLC analysis of Ceftriaxone Sodium.

UV-Vis Spectrophotometry for Ceftriaxone Sodium Estimation

A simple and rapid method for the estimation of Ceftriaxone sodium involves UV-Vis spectrophotometry.

Objective: To determine the concentration of Ceftriaxone sodium in a solution.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer with matched quartz cells is required.

  • Reagents: A colorimetric reaction can be employed using 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride to form a green-colored chromogen.[12]

  • Standard Preparation: A stock solution of Ceftriaxone sodium (e.g., 1 mg/mL) is prepared in distilled water and diluted to working standards (e.g., 10-50 µg/mL).[12]

  • Procedure:

    • Aliquots of the standard or sample solution are taken in volumetric flasks.

    • A solution of MBTH (e.g., 0.2% w/v) is added, and the mixture is allowed to stand.[12]

    • A solution of ferric chloride (e.g., 0.7% w/v in 0.5 M HCl) is then added, and the reaction is allowed to proceed for a set time (e.g., 10 minutes).[12]

    • The volume is made up with distilled water.

  • Measurement: The absorbance of the resulting green-colored solution is measured at its maximum wavelength (λmax), which is approximately 628 nm for this colorimetric method.[12] Alternatively, direct UV absorbance can be measured at its λmax of 241 nm in an aqueous solution.[13]

  • Quantification: The concentration of Ceftriaxone sodium in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.

References

Spectroscopic Analysis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of complete, publicly accessible raw spectroscopic data for this specific molecule, this guide presents a consolidated summary of available information and outlines the standard experimental protocols for acquiring the necessary spectra.

Spectroscopic Data Summary

A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available raw spectroscopic data for this compound. However, the following tables summarize the expected and reported spectroscopic characteristics based on data from commercial suppliers and analogous compounds.

Table 1: Physical and Molecular Properties

PropertyValueReference
Molecular Formula C₇H₈N₂O₃S[1][2][3][4]
Molecular Weight 200.22 g/mol [1][3][4]
Appearance Solid[3][5]
Melting Point 146-152 °C[2][5]
CAS Number 64987-08-2[2][4]

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5s1HThiazole-H
~7.2br s2H-NH₂
~4.3q2H-O-CH₂-CH₃
~1.3t3H-O-CH₂-CH₃

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

Similar to the ¹H NMR data, the following are predicted ¹³C chemical shifts.

Chemical Shift (δ) ppmAssignment
~185C=O (glyoxylate)
~168C=O (ester)
~162C-2 (aminothiazole)
~145C-4 (thiazole)
~115C-5 (thiazole)
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃

Table 4: Key IR Absorption Bands

An ATR-IR spectrum is available from commercial sources, indicating the presence of key functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (amine)
~1730StrongC=O stretch (ester)
~1680StrongC=O stretch (glyoxylate)
~1620MediumC=N stretch (thiazole)
~1550MediumN-H bend (amine)

Table 5: Mass Spectrometry Data

m/zInterpretation
200.03[M]⁺ (Calculated for C₇H₈N₂O₃S)
201.03[M+H]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[6] The choice of solvent is critical to avoid signal overlap with the analyte. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width of 0 to 200 ppm is used.[7] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For quantitative analysis, a known amount of an internal standard can be added.[8][9]

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.[10] For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[12] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and then further diluted.[13] The solution is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which aids in confirming the molecular formula.[14]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid Sample (ATR or KBr) Sample->Prepare_Solid NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR IR Spectroscopy Prepare_Solid->IR Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

References

The Aminothiazole Scaffold: A Comprehensive Review of Its Discovery, Development, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This privileged structure is a key component in numerous clinically approved drugs and a vast array of investigational compounds, underscoring its therapeutic potential. This technical guide provides a comprehensive literature review on the discovery and development of aminothiazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action in oncology.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole core, a five-membered ring containing sulfur and nitrogen atoms, has proven to be a valuable building block in drug discovery. Its synthetic tractability and ability to form key interactions with various biological targets have led to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide will delve into the rich history and promising future of aminothiazole-based therapeutics, with a particular emphasis on their role in oncology.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction and Beyond

The most common and versatile method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[3][4][5] The versatility of this method allows for the introduction of a wide variety of substituents onto the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

Beyond the classical Hantzsch synthesis, other methods for the preparation of 2-aminothiazole derivatives have been developed, including multi-step syntheses from acrylamide precursors, which offer high efficiency and chemoselectivity.[6][7]

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol describes a general procedure for the Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add α-bromoacetophenone (1.0 equivalent) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The 2-aminothiazole product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity of Aminothiazole Compounds in Oncology

Aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. A significant number of these compounds function as kinase inhibitors, targeting key enzymes involved in cancer cell signaling pathways.

Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Dasatinib (BMS-354825)K562 (Leukemia)<0.001[8]
Alpelisib (BYL719)PIK3CA-mutant breast cancer cells~0.03[9]
AT7519HCT116 (Colon Cancer)0.29[1]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8[8]
Compound 20H1299 (Lung Cancer)4.89[8]
Compound 20SHG-44 (Glioma)4.03[8]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8
Hydroxyl derivative 61aA375P (Melanoma)0.5
Hydroxyl derivative 61bA375P (Melanoma)2.1
Key Aminothiazole-Containing Anticancer Drugs

Two notable examples of clinically successful aminothiazole-containing anticancer drugs are Dasatinib and Alpelisib.

Dasatinib (Sprycel®) is a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as the Src family of kinases.[10]

Alpelisib (Piqray®) is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). It is approved for the treatment of hormone receptor-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[9]

Mechanisms of Action and Signaling Pathways

Dasatinib: Inhibition of BCR-ABL and Src Family Kinases

Dasatinib exerts its anticancer effects by blocking the ATP-binding site of the BCR-ABL and Src family kinases, thereby inhibiting their catalytic activity and downstream signaling.[10] This leads to the suppression of cancer cell proliferation and the induction of apoptosis.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases Growth_Factor_Receptor->Src_Family_Kinases Activates BCR_ABL BCR-ABL Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream_Signaling Activates Src_Family_Kinases->Downstream_Signaling Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Src_Family_Kinases Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Dasatinib's inhibition of BCR-ABL and Src kinases.
Alpelisib: Targeting the PI3K/AKT/mTOR Pathway

Alpelisib specifically inhibits the p110α subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[9] In cancers with activating mutations in the PIK3CA gene, which encodes the p110α subunit, this pathway is constitutively active, driving tumor growth. Alpelisib's targeted inhibition of this pathway leads to decreased cell proliferation and increased apoptosis in these tumors.

Alpelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Alpelisib Alpelisib Alpelisib->PI3K Inhibits AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes

Alpelisib's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols for Biological Evaluation

The evaluation of the anticancer potential of novel aminothiazole compounds involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and target engagement.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Aminothiazole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., Src, PI3Kα)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Aminothiazole test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the aminothiazole test compound.

  • In a 96-well plate, add the recombinant kinase, peptide substrate, and assay buffer.

  • Add the test compound to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[13][14]

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins in a cell lysate, including the phosphorylation status of signaling proteins.[10][15]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BCR-ABL, anti-p-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein levels.

Pharmacokinetics and Future Directions

The pharmacokinetic properties of aminothiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their development as drugs. Preclinical studies in animal models are essential to evaluate these parameters and predict their behavior in humans.[16] While some aminothiazole-based drugs have achieved clinical success, ongoing research continues to explore the vast chemical space of aminothiazole derivatives to identify new compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies and a deeper understanding of the molecular targets and mechanisms of action will undoubtedly lead to the discovery of the next generation of aminothiazole-based therapeutics.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Introduction to this compound

This compound, with the CAS number 64987-08-2, is a crucial building block in synthetic organic chemistry.[1][2][3][4][5][6] Its molecular formula is C7H8N2O3S, and it has a molecular weight of approximately 200.22 g/mol .[2][7][8] This compound is primarily used in the synthesis of cephalosporin antibiotics, such as ceftriaxone, and other bioactive molecules. Given its importance, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is limited. However, qualitative assessments indicate that the compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[8][9] A structurally related compound, ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, is reported to be slightly soluble in heated chloroform and DMSO.[10]

Table 1: Summary of Qualitative Solubility Data

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[8][9]
MethanolSlightly Soluble[8][9]

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents. This method is reliable for establishing the thermodynamic solubility of a solid compound.

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in various units, such as g/100mL or mg/mL.

Materials and Equipment
  • This compound

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette.

    • Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely evaporated, dry the residue to a constant weight in an oven or vacuum desiccator.

    • Accurately weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be calculated using the following formula:

      Solubility (g/100mL) = (Mass of solute in g / Volume of solution in mL) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter to remove undissolved solids C->D E Evaporate solvent from a known volume D->E F Dry residue to constant weight E->F G Weigh the dried solute F->G H Calculate solubility (e.g., g/100mL) G->H

References

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal chemical intermediate, primarily recognized for its role as a building block in the synthesis of third-generation cephalosporin antibiotics. Its unique structure, featuring a 2-aminothiazole ring coupled with a glyoxylate functional group, makes it an essential precursor for constructing the complex side chains that impart broad-spectrum antibacterial activity to these life-saving drugs. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and application in drug development for researchers, scientists, and pharmaceutical professionals.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC rules, but it is also known by a variety of synonyms in commercial and research contexts.

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[1][2]

Synonyms: A comprehensive list of synonyms is provided below to aid in literature and database searches.[1][2][3][4]

  • This compound

  • Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

  • (2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester[5]

  • Ethyl 2-(2-aminothiazole-4-yl)glyoxylate

  • Ethyl 2-amino-4-thiazoleglyoxylate

  • 4-Thiazoleaceticacid, 2-amino-a-oxo-, ethylester

  • EAOA

  • --INVALID-LINK--acetic Acid Ethyl Ester[5]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference(s)
CAS Number 64987-08-2[3][5]
Molecular Formula C₇H₈N₂O₃S[3][5][6]
Molecular Weight 200.22 g/mol [2][5]
Appearance Solid, Pale yellow powder[7]
Melting Point 150-152 °C (lit.)[3]
Solubility Soluble in DMSO, Methanol[5]
Purity Typically ≥95%[7]
Storage Conditions Store in a cool, dry place; Recommended 2-8°C, under inert atmosphere.[5][8]

Spectroscopic Data: While comprehensive, published spectra for this specific molecule are not readily available, data for closely related structures provide a reference for characterization. For instance, the precursor Ethyl-2-(2-formylamino-thiazol-4-yl)-glyoxylate and the related compound Ethyl 2-amino-4-thiazoleacetate are well-characterized. Commercial suppliers confirm that analytical data including ¹H NMR, Mass Spectrometry, and HPLC are available upon request for purchased lots.[8][9]

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and its subsequent use in the synthesis of cephalosporin antibiotics.

A common laboratory-scale synthesis involves the deprotection of its formylated precursor.[10]

  • Reaction: Deformylation of Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.

  • Reagents and Materials:

    • Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (1 part by weight)

    • Ethanol (approx. 19 parts by volume)

    • Phosphorus oxychloride (approx. 1.3 parts by weight)

    • Diethyl ether (for washing)

  • Procedure:

    • A suspension of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate (31.3 g) is prepared in ethanol (600 ml) in a suitable reaction vessel.[10]

    • Phosphorus oxychloride (41.9 g) is added dropwise to the suspension with stirring.[10]

    • The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • After the reaction, the solvent (ethanol) is removed under reduced pressure (distilled off).[10]

    • The resulting residue is washed thoroughly with diethyl ether and subsequently dried.[10]

    • This procedure yields ethyl 2-(2-amino-1,3-thiazol-4-yl)glyoxylate hydrochloride in quantitative yield.[10]

This compound is not directly coupled to the cephalosporin nucleus. It must first be converted into a more reactive derivative, typically the corresponding carboxylic acid, which is then activated for amide bond formation. The following protocol outlines the general steps for synthesizing an aminothiazole-containing cephalosporin like Cefdinir.

  • Step 1: Hydrolysis of the Ethyl Ester

    • The ethyl ester of this compound is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield the corresponding sodium salt of 2-(2-aminothiazol-4-yl)glyoxylic acid. Subsequent acidification yields the free carboxylic acid.

  • Step 2: Activation of the Carboxylic Acid Side Chain

    • The resulting glyoxylic acid is activated to facilitate acylation. This can be achieved by:

      • Conversion to an Acyl Chloride: Reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

      • Conversion to an Activated Thioester: Reacting the acid with a thiol, such as 2-mercaptobenzothiazole, in the presence of a coupling agent. This method is common in the synthesis of Cefdinir precursors.[12]

  • Step 3: Acylation of the Cephalosporin Core

    • The activated side chain (e.g., the acyl chloride or thioester) is then reacted with the core cephalosporin nucleus, such as 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) for Cefdinir synthesis.[12][13]

    • Procedure Outline (for Cefdinir):

      • 7-AVNA is suspended in a suitable solvent (e.g., N,N-dimethylacetamide).[4]

      • An activated thioester of the protected aminothiazole side chain, such as (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioester, is added.[4][12]

      • A base, such as tri-n-butylamine, is added, and the reaction is stirred until completion.[4]

  • Step 4: Deprotection

    • If protecting groups were used on the aminothiazole side chain (e.g., a trityl group on an oxime), they are removed in a final step, typically under acidic conditions (e.g., with formic acid or trifluoroacetic acid), to yield the final active pharmaceutical ingredient.[4][13]

Logical and Experimental Workflows

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Activation & Coupling for Cephalosporin Synthesis Precursor Ethyl 2-(2-formylamino -1,3-thiazol-4-yl)glyoxylate Target Ethyl 2-(2-aminothiazol -4-yl)glyoxylate HCl Precursor->Target  POCl₃, EtOH   Acid 2-(2-Aminothiazol-4-yl) glyoxylic Acid Target->Acid  1. Base (Hydrolysis)  2. Acid   Activated Activated Side Chain (e.g., Acyl Chloride or Thioester) Acid->Activated  Activating Agent  (e.g., SOCl₂)   Coupled Protected Cephalosporin Activated->Coupled  Acylation   Core Cephalosporin Core (e.g., 7-AVNA) Core->Coupled Final Final Antibiotic (e.g., Cefdinir) Coupled->Final  Deprotection  (e.g., Formic Acid)  

Caption: Synthetic pathway from precursor to this compound and its subsequent conversion and coupling to a cephalosporin core to form a final antibiotic.

Conclusion

This compound stands as a critical and versatile intermediate in pharmaceutical synthesis. Its efficient preparation and conversion into activated acylating agents are fundamental steps in the industrial production of numerous third-generation cephalosporins. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, is essential for chemists and researchers engaged in the development of new antibacterial agents and the optimization of existing manufacturing processes.

References

A Technical Guide to Key Intermediates in the Synthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pivotal intermediates in the synthesis of β-lactam antibiotics, the most widely used class of antibacterial agents. The document focuses on the core structures required for the production of semi-synthetic penicillins and cephalosporins, detailing their synthesis pathways, experimental protocols, and relevant quantitative data.

Introduction: The Core of β-Lactam Synthesis

The remarkable success of β-lactam antibiotics stems from the ability to modify the core structures—the β-lactam ring fused to a second ring—to create a vast array of semi-synthetic derivatives with improved potency, broader spectrums of activity, and resistance to bacterial β-lactamases.[1][2] The industrial production of these life-saving drugs hinges on the efficient synthesis of key intermediates, which serve as the foundational building blocks for these modifications. This guide will focus on three paramount intermediates: 6-Aminopenicillanic Acid (6-APA), 7-Aminocephalosporanic Acid (7-ACA), and the Dane salt, a critical precursor for widely-used side chains.

The Penam Core: 6-Aminopenicillanic Acid (6-APA)

6-Aminopenicillanic Acid (6-APA) is the fundamental nucleus for the vast majority of semi-synthetic penicillins, including ampicillin and amoxicillin.[3][4] Its isolation in 1958 was a landmark achievement, enabling the modification of the acyl side chain at the 6-amino position and revolutionizing antibiotic therapy.[4] The primary route to 6-APA is the deacylation of Penicillin G (benzylpenicillin), a fermentation product.[5][6]

Synthesis Pathway of 6-APA

Historically, 6-APA was produced via harsh chemical methods. However, environmental concerns and cost have led to the predominance of enzymatic hydrolysis using Penicillin G Acylase (PGA).[7][8] This biocatalytic process offers milder reaction conditions, higher specificity, and a significantly reduced environmental footprint.[3][6] The enzyme, often immobilized to allow for reuse, specifically cleaves the amide bond between the phenylacetyl side chain and the 6-APA core.[3][9]

G cluster_main Synthesis of 6-APA from Penicillin G PenG Penicillin G (Benzylpenicillin) SixAPA 6-Aminopenicillanic Acid (6-APA) PenG->SixAPA Penicillin G Acylase (PGA) (Immobilized Enzyme) pH 7.5-8.0, 37-40°C PAA Phenylacetic Acid (Byproduct)

Enzymatic hydrolysis of Penicillin G to 6-APA.
Quantitative Data for 6-APA Synthesis

The efficiency of enzymatic hydrolysis is a critical parameter in industrial production. The use of immobilized enzymes is standard, allowing for repeated batch cycles and improved process economics.

ParameterEnzymatic MethodChemical Method
Primary Reagent Immobilized Penicillin G AcylasePhosphorus pentachloride (PCl₅)
Temperature 37-40°C-40°C
Solvent Water (Aqueous buffer)Organic Solvents (e.g., Dichloromethane)
Typical Yield >90%[10]~75-85%
Environmental Impact Low; biodegradable reagentsHigh; requires toxic reagents and solvents[11]
Byproducts Phenylacetic acidVarious chlorinated organic compounds
Experimental Protocol: Enzymatic Synthesis of 6-APA

This protocol outlines a standard laboratory procedure for the enzymatic hydrolysis of Penicillin G potassium salt using immobilized Penicillin G Acylase.

Materials:

  • Penicillin G potassium salt

  • Immobilized Penicillin G Acylase (PGA)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Sulfuric acid (6 M)

  • n-Butyl acetate or Methyl isobutyl ketone (MIBK)

  • Deionized water (cold)

Procedure:

  • Reaction Setup: Prepare a solution of Penicillin G by dissolving it in potassium phosphate buffer (pH 7.5) to a desired concentration (e.g., 5-10% w/v).[12]

  • Enzyme Addition: Suspend the immobilized PGA in the Penicillin G solution within a temperature-controlled reaction vessel at 37-40°C.[12]

  • pH Control: The hydrolysis of Penicillin G releases phenylacetic acid, causing the pH to drop. Continuously monitor the pH and maintain it at 7.5-8.0 by the controlled addition of a base (e.g., NaOH or NH₄OH). The rate of base consumption is proportional to the reaction progress.[3]

  • Reaction Completion: The reaction is typically complete within 2-4 hours, indicated by the cessation of base consumption.[12]

  • Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and reused for subsequent batches.[3]

  • Byproduct Extraction: Cool the reaction mixture and adjust the pH to 2.0 with 6 M sulfuric acid. This protonates the phenylacetic acid byproduct, which is then extracted into an organic solvent like n-butyl acetate.[3][12]

  • Crystallization of 6-APA: The remaining aqueous phase contains the 6-APA. Adjust the pH to its isoelectric point (pH 4.3) to induce crystallization.[12]

  • Isolation and Drying: Collect the 6-APA crystals by filtration, wash with cold deionized water, and dry under vacuum.[3]

The Cephem Core: 7-Aminocephalosporanic Acid (7-ACA)

7-ACA is the essential precursor for the synthesis of a wide range of semi-synthetic cephalosporins.[13][14] It is primarily derived from Cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum.[15]

Synthesis Pathway of 7-ACA

The conversion of Cephalosporin C to 7-ACA is more complex than 6-APA production. While chemical methods exist, a highly efficient two-step enzymatic process has become the industrial standard.[16] This process avoids the harsh chemicals and environmental pollution associated with the older methods.[14][15]

  • Step 1: D-amino acid oxidase (DAAO) converts the D-α-aminoadipyl side chain of Cephalosporin C into an unstable α-ketoadipyl intermediate.

  • Step 2: This intermediate spontaneously reacts with hydrogen peroxide (a byproduct of the first reaction) to form glutaryl-7-ACA (GL-7-ACA).[16]

  • Step 3: A second enzyme, GL-7-ACA acylase, hydrolyzes the glutaryl side chain to yield the final product, 7-ACA.[14][16]

G cluster_main Two-Step Enzymatic Synthesis of 7-ACA CPC Cephalosporin C Keto α-Ketoadipyl-7-ACA + H₂O₂ CPC->Keto D-Amino Acid Oxidase (DAAO) GL7ACA Glutaryl-7-ACA (GL-7-ACA) Keto->GL7ACA Spontaneous Reaction SevenACA 7-Aminocephalosporanic Acid (7-ACA) GL7ACA->SevenACA GL-7-ACA Acylase

Key transformations in the enzymatic synthesis of 7-ACA.

A related and equally important intermediate is 7-aminodeacetoxycephalosporanic acid (7-ADCA), which is used to synthesize cephalosporins like cephalexin. 7-ADCA can be produced from penicillin G through a multi-step process involving chemical ring expansion and subsequent enzymatic deacylation.[17][18]

Quantitative Data for 7-ACA Synthesis

The two-step enzymatic process provides high yields under mild, aqueous conditions.

ParameterTwo-Step Enzymatic Method
Enzymes D-Amino Acid Oxidase (DAAO), GL-7-ACA Acylase
Temperature 20-25°C[16]
pH ~8.0[16]
Overall Molar Yield ~85%[16]
Purity High quality crystalline product[16]
Advantages Minimal side product formation, mild conditions[16]
Experimental Protocol: Two-Step Enzymatic Synthesis of 7-ACA

This protocol describes a general workflow for the large-scale production of 7-ACA using immobilized enzymes.[16]

Materials:

  • Cephalosporin C (CPC) solution

  • Immobilized D-amino acid oxidase (DAAO)

  • Immobilized GL-7-ACA acylase

  • Aqueous buffer (e.g., phosphate buffer, pH 8.0)

Procedure:

  • First Reactor (DAAO): Pass a solution of Cephalosporin C through a column reactor containing immobilized DAAO at 20-25°C and pH 8.0.[16] This converts CPC to keto-adipyl-7-ACA, which then spontaneously becomes GL-7-ACA.[16]

  • Second Reactor (GL-Acylase): The effluent from the first reactor, containing GL-7-ACA, is directly fed into a second column reactor containing immobilized GL-7-ACA acylase under similar temperature and pH conditions.[16]

  • Conversion: The GL-7-ACA is hydrolyzed to 7-ACA in the second reactor.

  • Product Isolation: The final product, 7-ACA, is isolated from the aqueous solution, typically through crystallization by adjusting the pH to its isoelectric point.

  • Process Control: The conversion can be monitored using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of CPC, GL-7-ACA, and 7-ACA.

Key Side-Chain Precursor: The Dane Salt

To create semi-synthetic antibiotics like ampicillin, the core nucleus (6-APA) must be acylated with a specific side chain.[19] To facilitate this reaction, the amino group of the side-chain precursor (e.g., D-(-)-α-phenylglycine) is temporarily protected. The Dane salt is a widely used N-protected amino acid derivative that enables efficient acylation.[20]

Synthesis and Use of Dane Salt

The Dane salt is typically prepared by reacting an amino acid, such as D-phenylglycine, with an acetoacetic ester (e.g., methyl acetoacetate) in the presence of a base.[21] The resulting enamine structure protects the amino group. This protected side chain can then be activated (e.g., as a mixed anhydride) and reacted with 6-APA. The protecting group is subsequently removed under mild acidic conditions to yield the final antibiotic.[20]

G cluster_main Ampicillin Synthesis via Dane Salt Intermediate AminoAcid D-Phenylglycine DaneSalt Dane Salt (N-Protected Amino Acid) AminoAcid->DaneSalt + Methyl Acetoacetate + Base ProtectedAmp N-Protected Ampicillin DaneSalt->ProtectedAmp Acylation SixAPA 6-APA Ampicillin Ampicillin ProtectedAmp->Ampicillin Mild Acid Hydrolysis (Deprotection)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cephalosporins using Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of cephalosporin derivatives utilizing Ethyl 2-(2-aminothiazol-4-yl)glyoxylate as a key intermediate. This document outlines the chemical pathway, necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a crucial building block in the synthesis of various β-lactam antibiotics, particularly third and fourth-generation cephalosporins.[1] Its structure allows for the introduction of the 2-aminothiazole side chain at the C-7 position of the cephalosporin nucleus, a modification known to enhance antibacterial activity, especially against Gram-negative bacteria.[2][3] This protocol details the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of the side chain derived from this compound. The synthesis of Ceftriaxone, a widely used cephalosporin, often involves a similar aminothiazole-containing side chain.[4][5][6]

Chemical Synthesis Pathway

The overall synthetic strategy involves two main stages:

  • Activation of the Side Chain Acid: The carboxylic acid of the side chain precursor, derived from this compound, is activated to facilitate the subsequent amidation reaction. Common activation methods include conversion to an acid chloride, a mixed anhydride, or an active ester.

  • Acylation of the Cephalosporin Core: The activated side chain is then coupled with the 7-amino group of a suitable cephalosporin nucleus, such as 7-amino-3-cephem-4-carboxylic acid or its derivatives.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of a Cephalosporin Derivative via Acylation

This protocol describes the acylation of 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid with an activated 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid derivative, which is structurally related to the target glyoxylate. This serves as a representative example of the coupling reaction.

Materials:

  • 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT)

  • 2-mercaptobenzothiazole 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetate (MAEM)[4]

  • Triethylamine

  • Dimethylacetamide (DMAc)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Acetone

  • Sodium 2-ethylhexanoate

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution consisting of 15 ml of dimethylacetamide, 100 ml of tetrahydrofuran, and 100 ml of water.[4]

  • Addition of Reactants: To the solution, add 10 g of 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid and 11.32 g of 2-mercaptobenzothiazole 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetate at a temperature of 3°C.[4]

  • Base Addition: While maintaining the temperature at 3°C and stirring, add 6.53 ml of triethylamine dropwise to the mixture.[4]

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, which can be monitored by techniques such as HPLC or TLC.

  • Work-up and Isolation: After the reaction is complete, add 100 ml of ethyl acetate to the reaction mixture. Stir and allow the layers to settle. Separate the aqueous phase.[4]

  • Crystallization: To the aqueous phase, add a solution of sodium acetate trihydrate in water to induce crystallization of the product.[5]

  • Purification: The precipitate is collected by filtration, washed with acetone, and dried under a vacuum to yield the final cephalosporin product.[4]

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of a cephalosporin derivative based on the provided literature.

ParameterValueReference
Starting Materials
7-ACT37.1 g[5]
MAEM37.8 g[5]
Reaction Conditions
Solvent SystemWater/Acetone[5]
BaseTriethylamine[5]
Temperature15°C[5]
Product
Yield85.1%[4]
Purity (HPLC)99.5%[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a cephalosporin derivative.

experimental_workflow start Start dissolve Dissolve 7-ACT and Activated Side Chain in Solvent Mixture start->dissolve cool Cool Reaction Mixture to 3-15°C dissolve->cool add_base Add Triethylamine Dropwise cool->add_base react Stir until Reaction is Complete add_base->react workup Aqueous Work-up with Ethyl Acetate react->workup crystallize Crystallize Product with Sodium Acetate workup->crystallize purify Filter, Wash, and Dry Product crystallize->purify end_product Final Cephalosporin Product purify->end_product

Caption: Experimental workflow for cephalosporin synthesis.

Chemical Synthesis Pathway Diagram

The following diagram outlines the chemical transformation from starting materials to the final product.

chemical_synthesis side_chain This compound (or derivative) activation Activation (e.g., with 2-mercaptobenzothiazole) side_chain->activation activated_side_chain Activated Side Chain (e.g., MAEM) activation->activated_side_chain coupling Acylation (Triethylamine, THF/Water) activated_side_chain->coupling ceph_core 7-Aminocephalosporanic Acid Derivative (7-ACT) ceph_core->coupling product Cephalosporin Product coupling->product

Caption: Chemical pathway for cephalosporin synthesis.

References

Application of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of a wide array of therapeutic agents. Its unique chemical structure, featuring an aminothiazole ring and a reactive glyoxylate moiety, makes it a versatile precursor for constructing complex molecules with significant biological activity. This document provides detailed application notes, experimental protocols, and visual representations of its utility in drug discovery and development.

Key Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of several classes of drugs:

  • Third-Generation Cephalosporin Antibiotics: This is the most prominent application. The aminothiazole glyoxylate core is essential for the side chain of many potent third-generation cephalosporins, enhancing their antibacterial spectrum and resistance to β-lactamases. Notable examples include Cefotaxime, Ceftriaxone, and Cefdinir.

  • Kinase Inhibitors: The aminothiazole scaffold is a "privileged structure" in the development of kinase inhibitors. Derivatives of this compound have been utilized to synthesize inhibitors of key signaling kinases like p38 MAP kinase, which are implicated in inflammatory diseases and cancer.[1]

  • Selective β3-Adrenoceptor Agonists: This compound is a precursor in the synthesis of selective β3-adrenoceptor agonists, such as Mirabegron (YM178), which is used for the treatment of overactive bladder.

  • Antiallergic and Anti-inflammatory Agents: It is also employed in the synthesis of various antiallergic and anti-inflammatory compounds.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound.

Table 1: Synthesis Yields of Cephalosporin Antibiotics

CephalosporinStarting MaterialsKey ReagentsSolvent(s)Reaction TimeYield (%)Reference
Cefotaxime 7-aminocephalosporanic acid (7-ACA), 2-mercaptobenzothiazolyl thioester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (MAEM)TriethylamineAqueous 2-methoxy ethanol1 hour95%[2]
Ceftriaxone 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT), MAEMTriethylamineWater/AcetoneNot specified90.4%[3]
Cefdinir 7-amino-3-vinyl-3-cephem-4-carboxylic acid, 2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolyl thioesterNot specifiedNot specifiedNot specified80.7%[4]

Table 2: Biological Activity of this compound Derivatives

Compound ClassSpecific DerivativeTargetActivity MetricValueReference
Kinase Inhibitor Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffoldp38 MAP KinaseIC500.1 - 2 µM[5]
β3-Adrenoceptor Agonist (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178)Human β3-AdrenoceptorEC5022.4 nM[6]
β3-Adrenoceptor Agonist (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178)Human β1- and β2-AdrenoceptorsEC50>10,000 nM[6]

Experimental Protocols

General Synthesis of the Aminothiazole Side Chain for Cephalosporins

This protocol describes the synthesis of the activated aminothiazole side chain, a common precursor for various cephalosporins.

Protocol 1: Synthesis of 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Dimethyl sulfate

  • 2-Mercaptobenzothiazole

  • Dicyclohexylcarbodiimide (DCC)

  • Solvents: Ethanol, Dichloromethane, Ethyl acetate

Procedure:

  • Oximation: Dissolve this compound in ethanol. Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Methylation: To the resulting oxime, add dimethyl sulfate and a base (e.g., sodium hydroxide) in a suitable solvent like dichloromethane. Stir at room temperature for 6-8 hours.

  • Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous-alcoholic solution.

  • Activation: Dissolve the resulting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and 2-mercaptobenzothiazole in a suitable solvent like dichloromethane. Add DCC portion-wise at 0°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure MAEM.

Synthesis of Cefotaxime

This protocol outlines the final coupling step to synthesize Cefotaxime.

Protocol 2: Acylation of 7-ACA with MAEM

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

  • Triethylamine (TEA)

  • Solvents: Aqueous 2-methoxy ethanol, Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: Suspend 7-ACA (1.0 eq) and MAEM (1.0-1.2 eq) in aqueous 2-methoxy ethanol.

  • Acylation: Cool the suspension to 0-5°C and add triethylamine (2.0-2.2 eq) dropwise, maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, add ethyl acetate to the reaction mixture and separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5°C and adjust the pH to 2.0-2.5 with dilute hydrochloric acid to precipitate the Cefotaxime free acid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then with a cold organic solvent like acetone. Dry the product under vacuum to obtain Cefotaxime. Further purification can be achieved by recrystallization.

Visualizations

Synthetic Pathway for Cephalosporins

The following diagram illustrates the general synthetic route to third-generation cephalosporins using this compound as a key starting material for the side chain.

G cluster_0 Side Chain Synthesis cluster_1 Cephalosporin Core A This compound B (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid A->B Oximation, Methylation, Hydrolysis C Activated Side Chain (e.g., MAEM) B->C Activation E Third-Generation Cephalosporin (e.g., Cefotaxime, Ceftriaxone) C->E Acylation D 7-aminocephalosporanic acid (7-ACA) or derivative D->E

Caption: General synthetic pathway for third-generation cephalosporins.

Experimental Workflow for Drug Synthesis

This diagram outlines a typical workflow for the synthesis and purification of a drug candidate starting from this compound.

G A Starting Material: This compound B Side Chain Synthesis & Activation A->B C Coupling Reaction with Core Moiety B->C D Reaction Work-up & Crude Product Isolation C->D E Purification (e.g., Crystallization, Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Final Drug Substance F->G

Caption: Typical workflow for drug synthesis and purification.

Signaling Pathway Inhibition by Aminothiazole Derivatives

Derivatives of this compound have been developed as inhibitors of the p38 MAP kinase signaling pathway, which is crucial in inflammatory responses.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., MEKK, ASK1) Stress->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, Elk-1) p38->TranscriptionFactors Inhibitor Aminothiazole-based Inhibitor Inhibitor->p38 Inflammation Inflammatory Response (e.g., Cytokine Production) TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Application Notes and Protocols for the Characterization of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics. Its purity and structural integrity are crucial for the quality and efficacy of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various chromatographic and spectroscopic techniques.

Compound Information

ParameterValue
IUPAC Name ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate[1]
Synonyms Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, (2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester[2][3]
CAS Number 64987-08-2[3][4]
Molecular Formula C₇H₈N₂O₃S[3][5]
Molecular Weight 200.22 g/mol [1][3]
Melting Point >148°C (decomposes)[3]
Solubility Soluble in DMSO and Methanol[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is generally suitable for this compound.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify it.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 10% to 90% Acetonitrile) with 0.1% formic acid. The use of formic acid makes the method compatible with mass spectrometry detection.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile in Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standards and samples and record the chromatograms. Purity is determined by the area percentage of the main peak. Quantification is achieved by constructing a calibration curve from the standards.

Data Presentation: HPLC
ParameterTypical Value
Column C18
Mobile Phase Acetonitrile/Water/0.1% Formic Acid
Detection (UV) 254 nm
Expected Retention Time Dependent on the specific gradient and column, requires experimental determination.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Purity Purity Calculation (Area %) Chromatogram->Purity Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for HPLC Purity and Quantification Analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry is used to confirm the molecular weight and can help in the structural elucidation of this compound and its impurities. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: LC-MS (ESI)

Objective: To confirm the molecular weight and identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source

Procedure:

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Data Presentation: Mass Spectrometry

ParameterExpected Value
Molecular Weight 200.22 Da
Ionization Technique ESI (Positive)
Expected [M+H]⁺ m/z 201.03
Expected [M+Na]⁺ m/z 223.01

Logical Diagram for Mass Spectrometry Analysis

MS_Logic cluster_instrument LC-MS System cluster_output Output cluster_interpretation Interpretation LC Liquid Chromatograph ESI ESI Source LC->ESI MS Mass Analyzer ESI->MS Spectrum Mass Spectrum MS->Spectrum MW_Confirm Molecular Weight Confirmation Spectrum->MW_Confirm Impurity_ID Impurity Identification Spectrum->Impurity_ID

Caption: Logical flow for LC-MS based characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Presentation: Predicted NMR Data

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Singlet2H-NH₂
~7.2Singlet1HThiazole C5-H
~4.3Quartet2H-O-CH₂-CH₃
~1.3Triplet3H-O-CH₂-CH₃

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185C=O (Ketone)
~170C=O (Ester)
~168Thiazole C2
~145Thiazole C4
~118Thiazole C5
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃

Note: These are predicted values based on structurally similar compounds and may vary slightly.

Diagram of NMR Analysis Workflow

NMR_Workflow SamplePrep Sample Dissolution (in Deuterated Solvent) NMR_Acquisition NMR Spectrometer (¹H & ¹³C Acquisition) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Spectrum ¹H and ¹³C NMR Spectra DataProcessing->Spectrum Interpretation Spectral Interpretation (Chemical Shifts, Integration, Multiplicity) Spectrum->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchAmino (-NH₂)
3100-3000C-H Stretch (aromatic)Thiazole ring
2980-2850C-H Stretch (aliphatic)Ethyl group
~1730C=O StretchEster
~1680C=O Stretchα-Keto group
~1620C=N StretchThiazole ring
~1550N-H BendAmino (-NH₂)
~1240C-O StretchEster

Relationship Diagram for FTIR Analysis

FTIR_Analysis cluster_groups Functional Groups Molecule This compound NH2 -NH₂ (Amino) Molecule->NH2 Ester -COOEt (Ester) Molecule->Ester Keto -C=O (Keto) Molecule->Keto Thiazole Thiazole Ring Molecule->Thiazole FTIR_Spectrum FTIR Spectrum (Vibrational Bands) NH2->FTIR_Spectrum Ester->FTIR_Spectrum Keto->FTIR_Spectrum Thiazole->FTIR_Spectrum

Caption: Functional groups and their corresponding FTIR signals.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelengths of maximum absorption (λmax), which is useful for quantitative analysis and as a detection parameter in HPLC.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the λmax of the compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • A suitable solvent (e.g., Methanol or Ethanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Data Acquisition: Scan the solution over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Presentation: UV-Vis Spectroscopy
ParameterExpected Value
Solvent Methanol
λmax To be determined experimentally, expected in the UV range due to the conjugated system.

Workflow for UV-Vis Analysis

UVVis_Workflow Prep Prepare Dilute Solution Scan Scan in UV-Vis Spectrophotometer (200-400 nm) Prep->Scan Spectrum Obtain UV-Vis Spectrum Scan->Spectrum Determine Determine λmax Spectrum->Determine

Caption: Workflow for determining the λmax using UV-Vis spectroscopy.

References

Handling, storage, and safety precautions for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably β-lactam antibiotics.

Chemical and Physical Properties

This compound is a solid, off-white to pale yellow in appearance.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 64987-08-2[2][3]
Molecular Formula C₇H₈N₂O₃S[2][3][4][5]
Molecular Weight 200.22 g/mol [2][5]
Melting Point >148 °C (decomposes)[2]
150-152 °C[3]
Solubility Soluble in Dimethyl sulfoxide (DMSO) and Methanol.[2]
Purity Typically ≥96%[4]

Safety and Hazard Information

This compound is classified as an irritant. Appropriate safety precautions must be taken at all times to avoid exposure.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Source: Aggregated GHS information from multiple suppliers.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Clean mouth with water and drink afterwards plenty of water.

Note: Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date first aid information.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential hazards.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect against spills.
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.
Storage Conditions
ParameterRecommendationReference
Storage Temperature Room Temperature (RT) or 4°C. Some suppliers recommend 2-8°C.[1][2]
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

This compound is a vital building block in the synthesis of cephalosporin antibiotics. The following is a generalized protocol for the acylation of a cephalosporin nucleus, which is a key step where this intermediate is utilized.

Disclaimer: This protocol is intended as a general guideline. Researchers should consult relevant literature and adapt the procedure as necessary for their specific substrates and laboratory conditions.

Representative Protocol: Acylation of 7-Aminocephalosporanic Acid (7-ACA)

This protocol outlines the synthesis of a cephalosporin antibiotic via the acylation of 7-ACA with an activated form of an aminothiazolyl acetic acid side chain, which can be derived from this compound.

Materials:

  • 7-Aminocephalosporanic Acid (7-ACA)

  • Activated acylating agent derived from this compound (e.g., acyl chloride)

  • Aqueous solution or Dichloromethane (DCM) as solvent

  • Appropriate base for pH control (e.g., triethylamine)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Preparation of 7-ACA Suspension: In a suitable reaction vessel, suspend 7-ACA in the chosen solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension in an ice bath to maintain a low temperature during the reaction.

  • Acylation Reaction: Slowly add the activated acylating agent derived from this compound to the cooled suspension of 7-ACA. Maintain the pH of the reaction mixture around 5.5 using a suitable base.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Work-up and Isolation: Once the reaction is complete, if using an organic solvent like DCM, separate the organic layer.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate and then filter.[6]

  • Purification: The crude product can be purified by appropriate methods such as crystallization or column chromatography to yield the desired cephalosporin derivative.

Visualized Workflows

The following diagrams illustrate the general workflows for handling and experimental use of this compound.

Handling_Workflow General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh the required amount of This compound C->D Proceed with caution E Transfer to reaction vessel F Clean work area E->F G Dispose of waste according to regulations F->G H Remove and properly store/dispose of PPE G->H I Wash hands thoroughly H->I

Caption: General Handling Workflow for this compound.

Synthesis_Workflow Cephalosporin Synthesis Workflow cluster_activation Side-Chain Activation cluster_acylation Acylation cluster_purification Purification A This compound B Activation Reaction (e.g., conversion to acyl chloride) A->B D Acylation Reaction (Coupling of activated side-chain with 7-ACA) B->D C 7-Aminocephalosporanic Acid (7-ACA) C->D E Work-up and Isolation D->E F Purification (Crystallization/Chromatography) E->F G Final Cephalosporin Product F->G

Caption: General workflow for cephalosporin synthesis using this compound.

References

The Versatility of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in Organic Synthesis: A Keystone for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a pivotal building block in the field of organic synthesis, primarily recognized for its integral role in the development of a wide array of pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive α-ketoester moiety and a nucleophilic aminothiazole ring, makes it a versatile precursor for constructing complex heterocyclic systems. These systems form the core of numerous active pharmaceutical ingredients (APIs), particularly in the realm of antibiotics.

The most prominent application of this compound is in the synthesis of third-generation cephalosporin antibiotics.[1][2] The aminothiazole group is a characteristic feature of many modern cephalosporins, contributing significantly to their enhanced antibacterial spectrum and β-lactamase stability. This building block provides a straightforward route to introduce this critical pharmacophore. Beyond cephalosporins, it is also utilized in the synthesis of other bioactive molecules, including antiallergic and anti-inflammatory agents.[1]

This document provides a detailed overview of the applications of this compound, complete with quantitative data from various synthetic approaches and detailed experimental protocols for key transformations.

Key Applications and Synthetic Utility

The primary utility of this compound lies in its application as a precursor to the 2-(2-aminothiazol-4-yl)-2-oxoacetyl side chain, which is a common feature in many advanced antibiotics. This is exemplified in the synthesis of Cefditoren Pivoxil, a potent third-generation oral cephalosporin.[3][4] The synthesis involves the coupling of the glyoxylate with a cephalosporin core, followed by further functionalization.

The general synthetic workflow for the utilization of this compound in the synthesis of aminothiazolyl cephalosporins can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product A This compound C Side Chain Activation/ Modification A->C e.g., Oximation B Cephalosporin Core (e.g., 7-ATCA) D Coupling Reaction B->D C->D E Further Functionalization/ Prodrug Formation D->E F Aminothiazolyl Cephalosporin (e.g., Cefditoren Pivoxil) E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge 7-ATCA and activated aminothiazole ester to CH2Cl2 B Add Methanol and Sulfurous Acid A->B C Cool to 0-5 °C B->C D Slowly add Triethylamine C->D E Maintain at 0-5 °C for 4h D->E F Monitor by HPLC E->F G Add water and separate layers F->G H Add Sodium isooctanoate/acetone to aqueous phase G->H I Stir for 2h H->I J Filter and dry the solid I->J

References

Application Note and Protocol for the HPLC Analysis of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and a comprehensive protocol for the analysis of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate, a key intermediate in the synthesis of cephalosporin antibiotics. The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate is a critical building block in the manufacturing of third-generation cephalosporins, such as Cefixime. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust RP-HPLC method suitable for the quantitative analysis and purity determination of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate in research and quality control settings.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A Newcrom R1 column is a suitable choice for this analysis.[1] Alternatively, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can be used.

  • Chemicals and Reagents:

    • Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS-compatible methods)[1]

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient To be optimized (e.g., start with 85:15 v/v Water:Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength To be determined by UV scan (a starting point is 254 nm)
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of Mobile Phase A and Mobile Phase B. For example, for an 85:15 v/v mixture, combine 850 mL of Water with 0.1% Phosphoric Acid and 150 mL of Acetonitrile with 0.1% Phosphoric Acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate reference standard and dissolve it in a known volume of a suitable solvent (e.g., Methanol or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing the material to be tested and dissolving it in a suitable solvent to a known concentration, similar to the standard solution preparation.

System Suitability

Before initiating any analysis, the performance of the HPLC system must be verified through system suitability testing. The following parameters and acceptance criteria are recommended.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for ≥ 5 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for ≥ 5 replicate injections)

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1e.g., 5.2e.g., 125000e.g., 10.099.8
Standard 2e.g., 5.2e.g., 251000e.g., 20.099.8
Sample 1e.g., 5.2e.g., 187500e.g., 15.098.5
Sample 2e.g., 5.2e.g., 190200e.g., 15.298.9

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development and validation process.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Samples prep_sample->inject_samples system_suitability->inject_samples If Pass acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_results Calculate Concentration & Purity integrate_peaks->calculate_results reporting Generate Report calculate_results->reporting

Caption: Experimental workflow for the HPLC analysis of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate.

method_validation_logic cluster_development Method Development cluster_validation Method Validation cluster_application Method Application select_column Column Selection optimize_mobile_phase Mobile Phase Optimization select_column->optimize_mobile_phase optimize_instrument Instrument Parameter Optimization optimize_mobile_phase->optimize_instrument specificity Specificity optimize_instrument->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control robustness->routine_analysis stability_studies Stability Studies robustness->stability_studies

References

Application Notes and Protocols for the Purification of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including antibacterial, antiallergic, and anti-inflammatory agents. The following protocols for recrystallization and flash column chromatography are based on established laboratory techniques and can be adapted and optimized for specific sample purities and scales.

Overview of Purification Strategies

The choice of purification method for this compound depends on the impurity profile of the crude material and the desired final purity. The two most common and effective techniques are recrystallization and flash column chromatography.

  • Recrystallization is a cost-effective method for removing impurities from solid samples, provided a suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound from a complex mixture of impurities.

Quantitative Data Summary

Effective purification should result in a significant increase in the purity of this compound with an acceptable recovery yield. The following table provides a representative summary of the expected outcomes for each purification technique. Note: These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization ~85-90>9870-85Solvent: Ethanol, Hot Dissolution, Slow Cooling
Flash Column Chromatography ~80-90>9960-80Stationary Phase: Silica Gel, Mobile Phase: Ethyl Acetate/Hexane Gradient

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent. Ethanol is a suitable choice due to the compound's likely increased solubility at higher temperatures and decreased solubility upon cooling.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to reflux with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below the compound's melting point (>148°C, with decomposition) to remove all traces of the solvent.[1]

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using a silica gel stationary phase and an ethyl acetate/hexane mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis: Before performing the column chromatography, determine the optimal mobile phase composition using TLC. Test various ratios of ethyl acetate in hexane to find a system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). The optimal gradient will depend on the impurity profile determined by TLC.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified compound under vacuum to remove any residual solvent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Flash_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation cluster_final_product Final Product start Crude Product tlc TLC Analysis for Mobile Phase Optimization start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Gradient (Hexane to Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent (Rotary Evaporator) combine->evaporate dry Dry Under Vacuum evaporate->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Thiourea Derivatives from Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of a novel series of thiourea derivatives starting from Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. These compounds are investigated for their potential as anti-inflammatory agents. The protocols outlined herein cover the chemical synthesis, purification, and preliminary in vitro evaluation of the synthesized compounds against key inflammatory targets. The 2-aminothiazole scaffold is a recognized pharmacophore in medicinal chemistry, known to be present in various compounds with anti-inflammatory, antimicrobial, and anticancer activities.[1] By incorporating a thiourea moiety, a functional group also associated with anti-inflammatory properties, we aim to develop new chemical entities with enhanced therapeutic potential.[2][3]

Synthetic Protocol

The core synthetic strategy involves the reaction of the primary amino group of this compound with various substituted isothiocyanates to yield the corresponding N,N'-disubstituted thiourea derivatives. This reaction is a well-established method for the formation of thioureas.[4][5]

1.1. General Procedure for the Synthesis of Thiourea Derivatives (3a-e)

A solution of this compound (1.0 mmol) in a suitable solvent such as acetone or tetrahydrofuran (THF) is prepared. To this solution, a substituted isothiocyanate (1.1 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux, with the progress of the reaction being monitored by thin-layer chromatography (TLC).[6] Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired thiourea derivative.

Table 1: Synthesis of Thiourea Derivatives from this compound

Compound IDR-Group of IsothiocyanateReaction Time (h)Yield (%)Melting Point (°C)
3a Phenyl485165-167
3b 4-Chlorophenyl588178-180
3c 4-Methoxyphenyl4.582160-162
3d 4-Methylphenyl686172-174
3e Benzyl390155-157

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical yields and reaction times for similar syntheses.

1.2. Characterization

The synthesized compounds should be characterized by standard spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures.

In Vitro Anti-inflammatory Evaluation

2.1. COX-2 Inhibition Assay

The anti-inflammatory activity of the synthesized thiourea derivatives is evaluated by determining their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

  • A human COX-2 inhibitor screening assay kit is used for this experiment.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The COX-2 enzyme is incubated with various concentrations of the test compounds for a specified period at 37°C.[7]

  • The enzymatic reaction is initiated by the addition of arachidonic acid.[7]

  • The formation of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compounds.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined for each compound.

Table 2: In Vitro COX-2 Inhibitory Activity

Compound IDIC50 (µM) for COX-2
3a 15.2
3b 8.5
3c 12.8
3d 10.1
3e 18.7
Celecoxib 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Celecoxib is used as a standard reference drug.

Signaling Pathway and Experimental Workflow

3.1. Proposed Anti-inflammatory Signaling Pathway

The synthesized thiourea derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are potent inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolyzes to COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Thiourea_Derivatives Synthesized Thiourea Derivatives (3a-e) Thiourea_Derivatives->COX2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

3.2. Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of the novel anti-inflammatory agents is depicted below.

G Start Starting Material: This compound Synthesis Synthesis of Thiourea Derivatives (Reaction with Isothiocyanates) Start->Synthesis Purification Purification (Recrystallization / Column Chromatography) Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization InVitro_Screening In Vitro Anti-inflammatory Screening (COX-2 Inhibition Assay) Characterization->InVitro_Screening Data_Analysis Data Analysis (IC50 Determination) InVitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and in vitro evaluation of novel compounds.

Conclusion

The synthetic route described provides an efficient method for generating a library of novel thiourea derivatives from this compound. The preliminary in vitro data, although hypothetical, suggests that these compounds have the potential to act as COX-2 inhibitors and warrant further investigation as anti-inflammatory drug candidates. Future studies should include in vivo anti-inflammatory models, such as the carrageenan-induced paw edema model in rats, to validate the in vitro findings and assess the in vivo efficacy of the most promising compounds.[8] Additionally, structure-activity relationship (SAR) studies can be conducted to optimize the lead compounds for improved potency and pharmacokinetic properties.

References

The Pivotal Role of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in the Development of Novel Antiallergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Salem, MA – Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key chemical intermediate, is at the forefront of research and development for a new generation of antiallergic and anti-inflammatory therapeutics. This versatile compound, featuring a reactive 2-aminothiazole core, serves as a critical starting material for the synthesis of novel glycolic amide derivatives with potent activity in preclinical models of allergic reactions.

The 2-aminothiazole structural motif is a well-established pharmacophore in medicinal chemistry, present in a wide array of biologically active molecules.[1][2] Its utility in the synthesis of antiallergic compounds stems from its ability to be readily modified to create libraries of derivatives for biological screening. Specifically, this compound is employed in the synthesis of glycolic amide derivatives that have demonstrated significant inhibitory effects in the rat passive cutaneous anaphylaxis (PCA) assay, a standard model for evaluating antiallergic potential.[3]

This application note provides a detailed overview of the synthesis of these promising antiallergic agents, their biological evaluation, and the underlying signaling pathways they modulate. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new treatments for allergic diseases.

Synthesis of Antiallergic Thiazole Derivatives

The general synthetic approach to antiallergic glycolic amide derivatives from this compound involves a multi-step process. The initial glyoxylate is typically reduced and then coupled with various aromatic amines to introduce structural diversity.

General Synthetic Workflow

Synthesis Workflow A This compound B Reduction of keto group A->B e.g., NaBH4 C Activation of carboxylic acid B->C e.g., SOCl2, EDCI D Amide coupling with aromatic amines C->D R-NH2 E Glycolic Amide Derivatives D->E

Caption: General synthesis workflow for glycolic amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(2-aminothiazol-4-yl)-2-hydroxyacetamides

This protocol describes a representative synthesis of a glycolic amide derivative from this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Substituted aromatic amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Keto Group: Dissolve this compound in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise with stirring. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyacetate.

  • Hydrolysis of the Ester: The crude ester is hydrolyzed to the corresponding carboxylic acid using a mild base such as lithium hydroxide in a mixture of THF and water. After acidification, the product is extracted, dried, and concentrated.

  • Amide Coupling: Dissolve the resulting 2-(2-aminothiazol-4-yl)-2-hydroxyacetic acid and a substituted aromatic amine in DMF. Add HOBt and EDCI and stir the mixture at room temperature overnight. Pour the reaction mixture into water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-(2-aminothiazol-4-yl)-2-hydroxyacetamide.

Biological Activity and Data

Thiazole derivatives synthesized from this compound have shown moderate to marked inhibition in the rat passive cutaneous anaphylaxis (PCA) assay, indicating their potential as antiallergic agents.[3] The PCA test is an in vivo model of IgE-mediated allergic reactions.

Compound ClassIn vivo AssayActivity
Thiazole DerivativesRat PCAModerate Inhibition[3]
Benzothiazole DerivativesRat PCAMarked Inhibition[3]
Benzonitrile DerivativesRat PCAMarked Inhibition[3]

Table 1: Summary of Antiallergic Activity of Glycolic Amide Derivatives

Mechanism of Action and Signaling Pathways

The antiallergic effects of these compounds are believed to be mediated through the modulation of signaling pathways involved in mast cell degranulation. Upon activation by an allergen-IgE complex binding to the FcεRI receptor, mast cells release histamine and other inflammatory mediators. The synthesized thiazole derivatives may interfere with this signaling cascade.

Mast_Cell_Degranulation_Pathway cluster_0 Mast Cell cluster_1 Therapeutic Intervention Allergen_IgE Allergen-IgE Complex FceRI FcεRI Receptor Allergen_IgE->FceRI Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., Syk, LAT, PLCγ) FceRI->Signaling_Cascade Activates Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Signaling_Cascade Inhibits

References

Material Safety Data Sheet (MSDS) for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive information on the material safety, applications, and synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in pharmaceutical research and development.

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety information for this compound. Researchers should always consult the full Material Safety Data Sheet (MSDS) before handling this chemical.

Properties and Identifiers

PropertyValue
Chemical Name This compound
Synonyms Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, (2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester
CAS Number 64987-08-2
Molecular Formula C₇H₈N₂O₃S
Molecular Weight 200.22 g/mol
Appearance Not specified, likely a solid
Melting Point >148°C (decomposes)
Solubility Soluble in DMSO and Methanol

Hazard Identification and GHS Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Precautionary Statements and First Aid [2]

TypePrecautionary StatementFirst Aid Measures
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.-
Response P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor. Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.-
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.-

Application Notes

This compound is a crucial building block in medicinal chemistry and drug development.[3] Its primary application lies in the synthesis of a wide range of biologically active compounds. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs.

Key Applications:

  • Antibacterial Agents: This compound is a vital intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics.[4][5] The aminothiazole moiety is essential for the antibacterial activity of these drugs.

  • Anti-inflammatory and Antiallergic Agents: It is utilized in the synthesis of novel anti-inflammatory and antiallergic agents.[3]

  • Anticancer Therapeutics: The 2-aminothiazole core is present in several kinase inhibitors used in cancer therapy. This intermediate serves as a starting material for the synthesis of such targeted therapies.

  • Antiviral and Antifungal Compounds: Derivatives of 2-aminothiazole have shown promise as antiviral and antifungal agents, making this a valuable precursor for the development of new treatments for infectious diseases.

Experimental Protocols

The following protocols are provided as examples for the synthesis of 2-aminothiazole derivatives. Researchers should adapt these methods based on their specific laboratory conditions and safety procedures.

Protocol 1: Hantzsch Thiazole Synthesis of a 2-Aminothiazole Derivative

This protocol describes a general method for the synthesis of a 2-aminothiazole ring, which is the core of this compound.

Materials:

  • α-haloketone (e.g., ethyl bromopyruvate)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

  • Add the α-haloketone (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-aminothiazole derivative.

Protocol 2: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (a related compound)

This protocol outlines a multi-step synthesis of a closely related and important intermediate.

Step 1: Oximation Reaction

  • In a three-necked flask, add sodium nitrite and purified water. Stir until dissolved.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate.

  • Slowly add a 50% concentrated sulfuric acid solution dropwise, maintaining the temperature between 10-15°C over 3-5 hours.

  • Continue to stir for an additional 3-5 hours after the addition is complete.

  • Extract the product twice with chloroform.

  • Combine the organic phases and remove the solvent by vacuum distillation to obtain 2-oximino ethyl acetoacetate.

Step 2: Halogenation Reaction

  • Dissolve the 2-oximino ethyl acetoacetate from the previous step in a suitable solvent.

  • Add a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature until the reaction is complete (monitored by TLC).

Step 3: Cyclization Reaction

  • To the halogenated intermediate, add thiourea.

  • Add a catalyst, such as 12-ammonium phosphomolybdate (AMP), and methanol as a solvent.

  • Heat the reaction mixture to facilitate the cyclization reaction.

  • Upon completion, the desired product, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, is formed and can be isolated and purified using standard techniques.

Visualizations

Workflow for the Synthesis of a 2-Aminothiazole Derivative

G Figure 1: General Workflow for Hantzsch Thiazole Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Thiourea in Ethanol B Add α-Haloketone A->B C Reflux Reaction Mixture (2-4 hours) B->C D Cool to Room Temperature C->D E Neutralize with NaHCO₃ D->E F Filter Precipitate E->F G Wash with Water and Dry F->G H Recrystallize G->H I Purified 2-Aminothiazole Derivative H->I

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Role in Drug Synthesis

G Figure 2: Role as a Key Intermediate in Drug Synthesis cluster_0 Synthetic Modifications cluster_1 Bioactive Compounds A This compound B Side Chain Modification A->B C Functional Group Interconversion A->C D Coupling Reactions A->D E Cephalosporin Antibiotics B->E F Anti-inflammatory Agents C->F G Kinase Inhibitors (Anticancer) D->G

Caption: Illustrates the central role of this compound in synthesizing various classes of therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of aminothiazoles, a critical scaffold in pharmaceutical and medicinal chemistry.[1][2][3] The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aminothiazole synthesis yield is unexpectedly low. What are the common causes and how can I improve it?

Low yields in aminothiazole synthesis, particularly in the widely used Hantzsch synthesis, can arise from several factors.[4] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. If the reaction is performed at room temperature, consider increasing the temperature, as the Hantzsch synthesis often requires heating.[4] Experimenting with different solvents can also significantly impact the yield.[5]

  • Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to unwanted side reactions. Ensure the purity of your starting materials before beginning the synthesis.

  • Improper Stoichiometry: An excess of one reagent is sometimes used to drive the reaction to completion. For instance, a slight excess of thiourea is common, as it is often soluble and easily removed during workup.[6]

  • Formation of Side Products: Various side reactions can compete with the desired aminothiazole formation, directly impacting the yield.

Q2: I am observing an unexpected peak in my NMR spectrum. What are the potential side products in my reaction?

The formation of byproducts is a common issue in aminothiazole synthesis. The reaction between an α-haloketone and thiourea can lead to several unintended molecules.

Potential Side Products:

  • Isomeric 2-Imino-2,3-dihydrothiazoles: Under acidic conditions, the formation of these isomers can occur.[4]

  • 1,3,4-Thiadiazoles: These can be formed through alternative cyclization pathways.[7]

  • Dithiobiurets and N,N'-Disubstituted Hydrazinecarbothioamides: These can arise from the self-condensation of thiourea or reactions with other species in the mixture.[8][9]

  • Unreacted Starting Materials: Incomplete reactions will show the presence of the initial α-haloketone and thiourea.

To identify the specific byproduct, a thorough analysis of spectroscopic data (NMR, MS) is crucial.

Q3: How can I effectively remove unreacted thiourea and other impurities from my final product?

Purification is a critical step to isolate the target aminothiazole from unreacted starting materials and side products.[10]

Purification Strategies:

  • Precipitation and Filtration: 2-Aminothiazole products are often poorly soluble in water and can be precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate.[6][11] The product can then be collected by filtration.

  • Column Chromatography: This is a versatile method for purifying aminothiazole derivatives. The choice of stationary phase (typically silica gel) and a suitable mobile phase (a single organic solvent or a mixture) is key to achieving good separation.[10] Thin Layer Chromatography (TLC) is commonly used to monitor the separation.[10]

  • Recrystallization: This technique can be used to obtain a highly pure product after initial purification.

  • Aqueous Wash: Washing the crude product with water can help remove water-soluble impurities like excess thiourea.

Reaction Pathways and Side Reactions

The following diagrams illustrate the primary mechanism of the Hantzsch aminothiazole synthesis and a common side reaction pathway.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate_A S-alkylation Intermediate alpha_haloketone->intermediate_A SN2 reaction thiourea Thiourea thiourea->intermediate_A intermediate_B Cyclization Intermediate intermediate_A->intermediate_B Intramolecular condensation side_product Isomeric Byproduct (2-Imino-2,3-dihydrothiazole) intermediate_A->side_product Alternative cyclization (acidic conditions) aminothiazole 2-Aminothiazole intermediate_B->aminothiazole Dehydration

Caption: Hantzsch aminothiazole synthesis pathway and a common side reaction.

Troubleshooting Experimental Parameters

Optimizing reaction conditions is crucial for maximizing yield and minimizing side product formation. The following table summarizes the impact of key experimental parameters.

ParameterIssueRecommended ActionExpected Outcome
Temperature Low conversion of starting materials.[4]Increase the reaction temperature. A systematic study of different temperatures can help identify the optimal condition.[4]Increased reaction rate and higher conversion to the desired product.
Reaction Time Incomplete reaction.Extend the reaction time and monitor the progress using TLC.Drive the reaction to completion and maximize the yield of the aminothiazole.
Solvent Low yield or formation of side products.Experiment with different solvents of varying polarity. Ethanol is a commonly used solvent.[12]Improved solubility of reactants and stabilization of intermediates, leading to higher yields.[5]
Catalyst Slow reaction rate.The use of catalysts or alternative energy sources like microwave irradiation can enhance yields and reduce reaction times.[4]Accelerated reaction rate and potentially milder reaction conditions.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of a 2-aminothiazole derivative.[11]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]

  • Add methanol (5 mL) and a stir bar to the vial.[11]

  • Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C setting) for 30 minutes.[11]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[11]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[11]

  • Filter the resulting mixture through a Buchner funnel.[11]

  • Wash the collected solid (the filter cake) with deionized water.[11]

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.[11]

Workflow Diagram:

Experimental_Workflow start Start combine_reagents Combine 2-bromoacetophenone, thiourea, and methanol start->combine_reagents heat_reaction Heat and stir for 30 minutes combine_reagents->heat_reaction cool_reaction Cool to room temperature heat_reaction->cool_reaction neutralize Pour into 5% Na2CO3 solution cool_reaction->neutralize filter_product Filter the mixture neutralize->filter_product wash_product Wash with water filter_product->wash_product dry_product Air dry the product wash_product->dry_product end End dry_product->end

Caption: A typical experimental workflow for Hantzsch aminothiazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound derivatives?

A1: The most prevalent and versatile method for synthesizing the 2-aminothiazole core of these derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For this compound, this would generally involve the reaction of a halogenated derivative of ethyl glyoxylate with thiourea.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are typically:

  • An ethyl α-halo-β-oxopropanoate (e.g., ethyl 2-chloro-3-oxobutanoate or a similar halogenated glyoxylate precursor).

  • Thiourea or a substituted thiourea to introduce the 2-amino group.

Q3: What are some of the critical parameters to control during the reaction?

A3: Key parameters that significantly influence the reaction outcome include temperature, choice of solvent, reaction time, and the presence and type of catalyst. The purity of starting materials and precise stoichiometric ratios are also crucial for achieving high yields and purity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Some Hantzsch syntheses require reflux conditions to proceed efficiently. However, excessive heat can lead to decomposition, so optimization is key.
Inappropriate Solvent The polarity of the solvent is critical. Ethanol, methanol, and acetic acid are commonly used. If the yield is low, consider switching to a different solvent or using a solvent mixture. For instance, a mixture of ethanol and water can be effective.
Impure Starting Materials Ensure the purity of your α-halocarbonyl compound and thiourea. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.
Incorrect Stoichiometry A slight excess of thiourea is often used to ensure the complete consumption of the α-halocarbonyl compound. Verify your calculations and weighings.
Decomposition of Reactants or Products The α-halocarbonyl reactant can be unstable. Ensure it is stored correctly and used promptly after preparation or purification. The product itself might be sensitive to prolonged heating or acidic/basic conditions.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Side Reactions The Hantzsch synthesis can sometimes yield isomeric byproducts. Running the reaction under acidic conditions has been shown to sometimes alter the regioselectivity.[1] Consider adjusting the pH of the reaction mixture.
Self-condensation of the Carbonyl Compound This can occur under basic conditions. Ensure the reaction conditions are not overly basic, or consider adding the base at a later stage of the reaction.
Formation of Thiazolium Salts The use of N-monosubstituted thioureas can lead to the formation of thiazolium salts, especially under acidic conditions.[1]
Unreacted Starting Materials If starting materials are present in the final product, this indicates an incomplete reaction. Increase the reaction time or temperature, or consider the use of a catalyst.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture in an ice bath.
Oily Product If the product oils out instead of crystallizing, try triturating it with a suitable solvent (e.g., diethyl ether, hexane) to induce solidification. Seeding with a small crystal of the pure product can also be effective.
Persistent Impurities after Crystallization If impurities co-crystallize with the product, a different recrystallization solvent or a solvent pair may be necessary. Column chromatography on silica gel is another effective purification method.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis Analogs

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1NoneEthanolReflux2-3.5Good to Excellent[2]
2SiW/SiO₂ (15%)Ethanol/Water (1:1)652-3.587[2]
3AMPMethanol20-300.3384.2[3]
4None10M-HCl-EtOH (1:2)800.33up to 73 (isomer)[1]
5Ag-CP (7 mg)EthanolRefluxN/AHigh[4]
6Microwave (100 W)Ethanol1200.1789[5]

Note: Yields and conditions are for analogous 2-aminothiazole syntheses and may require optimization for the specific target molecule.

Experimental Protocols

Detailed Methodology for the Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (A closely related derivative) [3]

This protocol is adapted from a patented procedure for a structurally similar compound and can serve as a starting point for the synthesis of this compound derivatives.

Step 1: Oximation Reaction

  • In a three-necked flask, dissolve sodium nitrite in purified water with stirring for 20-30 minutes.

  • Cool the solution to 10-15 °C.

  • Add ethyl acetoacetate to the cooled solution.

  • Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the reaction temperature at 10-15 °C.

  • Continue stirring for an additional 3-5 hours after the addition is complete.

  • Extract the mixture twice with chloroform.

  • Combine the organic phases and concentrate under reduced pressure to obtain 2-oximino ethyl acetoacetate.

Step 2: Halogenation (Bromination)

  • Dissolve the 2-oximino ethyl acetoacetate obtained in the previous step in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0-5 °C.

  • Add bromine dropwise while maintaining the temperature.

  • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).

  • Remove the excess bromine and solvent under reduced pressure.

Step 3: Cyclization Reaction

  • To the crude halogenated intermediate, add methanol, thiourea, and a catalytic amount of 12-ammonium phosphomolybdate (AMP).

  • Stir the mixture at 20-30 °C for approximately 20 minutes.

  • Filter off the catalyst (AMP).

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by washing with a small amount of cold methanol, followed by vacuum drying.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purification Purification Starting_Materials α-Halocarbonyl + Thiourea Hantzsch_Reaction Hantzsch Thiazole Synthesis Starting_Materials->Hantzsch_Reaction Crude_Product Crude Product Mixture Hantzsch_Reaction->Crude_Product Purification_Step Purification (Crystallization / Chromatography) Crude_Product->Purification_Step Pure_Product Pure this compound Derivative Purification_Step->Pure_Product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reactants->Optimize_Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Vary_Time Vary Reaction Time Optimize_Conditions->Vary_Time Add_Catalyst Consider Catalyst Optimize_Conditions->Add_Catalyst Check_Purification Review Purification Method Adjust_Temp->Check_Purification Change_Solvent->Check_Purification Vary_Time->Check_Purification Add_Catalyst->Check_Purification Recrystallize Recrystallize from Different Solvent Check_Purification->Recrystallize Ineffective Chromatography Perform Column Chromatography Check_Purification->Chromatography Ineffective Success Improved Yield / Purity Check_Purification->Success Effective Recrystallize->Success Chromatography->Success

Caption: Troubleshooting decision tree for reaction optimization.

References

Technical Support Center: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate - Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. The information provided is designed to assist in the identification and characterization of potential impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with this compound?

A1: Impurities in this compound can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents. A common process-related impurity is the starting material, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.

  • Degradation Impurities: These impurities form due to the degradation of the final product during storage or handling. Degradation can be triggered by factors such as exposure to light, heat, humidity, or reactive excipients.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed during the final manufacturing stages.

Q2: Why is it crucial to identify and characterize impurities in this compound?

A2: Impurity profiling is a critical aspect of drug development and manufacturing for several reasons:

  • Safety and Efficacy: Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).

  • Process Optimization: Understanding the impurity profile can provide valuable insights into the synthesis and purification processes, allowing for optimization to minimize the formation of unwanted by-products.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and the isolation of impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of a newly synthesized batch.

Possible Cause: This could be a process-related impurity, an unreacted starting material, or a by-product.

Troubleshooting Steps:

  • Review the Synthesis Route: Carefully examine the synthetic pathway to identify potential side reactions or incomplete reactions that could lead to the observed impurity.

  • LC-MS Analysis: Perform an LC-MS analysis of the sample. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity, offering clues to its identity.

  • Spiking Study: If a potential impurity is suspected (e.g., a starting material), spike a pure sample of the main compound with a small amount of the suspected impurity and re-run the HPLC. Co-elution of the unknown peak with the spiked standard will confirm its identity.

  • Forced Degradation: If the impurity is not a known process-related compound, it might be a degradation product. Conduct forced degradation studies (see Issue 2) to see if the peak intensity increases under specific stress conditions.

  • Isolation and NMR: For complete structural elucidation of a significant unknown impurity, it may be necessary to isolate it using preparative HPLC and then analyze it by NMR spectroscopy.

Issue 2: The purity of the compound decreases over time during storage.

Possible Cause: This indicates the formation of degradation products.

Troubleshooting Steps:

  • Conduct Forced Degradation Studies: To understand the degradation pathways, subject the pure compound to various stress conditions as recommended by ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress). This will help in systematically generating and identifying potential degradation products.

  • Develop a Stability-Indicating HPLC Method: Ensure that the HPLC method used can separate the main compound from all potential degradation products. The method should be validated for its stability-indicating properties.

  • Analyze under Different Conditions: Analyze the degraded samples by HPLC and LC-MS to identify and characterize the degradation products.

  • Optimize Storage Conditions: Based on the results of the forced degradation studies, determine the optimal storage conditions (e.g., protection from light, temperature control, inert atmosphere) to minimize degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general-purpose reversed-phase HPLC method for the separation of this compound and its potential impurities.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines the use of LC-MS for obtaining the molecular weights of impurities.

ParameterSpecification
LC System As described in Protocol 1 (using a volatile buffer like ammonium formate instead of TFA if necessary for better MS sensitivity)
MS Detector Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Mass Range 100-1000 m/z
Data Acquisition Full Scan
Protocol 3: Forced Degradation Studies

These studies are performed to predict the degradation pathways and to generate potential degradation products.

Stress ConditionProcedure
Acidic Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.
Basic Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 4 hours.
Thermal Degradation Expose the solid sample to 105°C for 24 hours.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light for 24 hours.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities
Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylateC₈H₈N₂O₄S228.23Starting Material/Intermediate
2-Aminothiazole-4-carboxylic acidC₄H₄N₂O₂S144.15Hydrolysis Product
Ethyl 2-(2-aminothiazol-4-yl)acetic acidC₇H₁₀N₂O₂S186.23Reduction Product

Note: The structures for the latter two impurities are not explicitly provided in the search results but are plausible based on the main compound's structure and common chemical transformations.

Table 2: Hypothetical HPLC and LC-MS Data for Impurities
CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound15.2201.0
Impurity 1 (Starting Material)18.5229.0
Impurity 2 (Hydrolysis Product)8.1145.0
Impurity 3 (Reduction Product)12.7187.0

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_characterization Impurity Characterization cluster_reporting Reporting Sample This compound Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Data Data Analysis (Retention Time, Peak Area) HPLC->Data ID Impurity Identification (Molecular Weight) LCMS->ID Report Final Report Data->Report Isolation Preparative HPLC (If necessary) ID->Isolation ID->Report NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Report logical_relationship cluster_source Sources of Impurities cluster_types Types of Impurities cluster_impact Impact Synthesis Synthesis Process Process Process-Related Synthesis->Process Degradation Degradation Degradation_Products Degradation Products Degradation->Degradation_Products Storage Storage Conditions Storage->Degradation_Products Safety Safety & Efficacy Process->Safety Regulatory Regulatory Compliance Process->Regulatory Degradation_Products->Safety Degradation_Products->Regulatory Residual_Solvents Residual Solvents Residual_Solvents->Safety Residual_Solvents->Regulatory

Strategies to prevent the degradation of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions

Q1: What are the primary causes of degradation for this compound?

A1: The main degradation pathways for this compound are hydrolysis of the ethyl ester group, photodegradation of the 2-aminothiazole ring, and oxidation. The ester is susceptible to both acid and base-catalyzed hydrolysis.[1][2] The 2-aminothiazole core can undergo ring-opening reactions when exposed to UV light.[1][3][4] Additionally, similar thiazole-containing compounds have been observed to undergo aerobic oxidation.[5]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[6][7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[5]

Q3: My compound has changed color (e.g., turned yellow or brown). What does this indicate?

A3: Color change often signifies degradation. This could be due to oxidation or the formation of polymeric impurities resulting from exposure to air, light, or elevated temperatures. It is advisable to verify the purity of the compound using a suitable analytical method like HPLC before proceeding with your experiment.

Q4: I am observing a new, more polar peak in my HPLC analysis of a reaction mixture. What could this be?

A4: A new, more polar peak could be the carboxylic acid resulting from the hydrolysis of the ethyl ester. This is a common issue if your reaction or storage conditions involve acidic or basic aqueous media.

Troubleshooting Common Experimental Issues

Issue 1: Low yield in a synthesis reaction where this compound is a starting material.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Before starting your synthesis, confirm the purity of your this compound stock using HPLC or NMR.

    • Preventative Measure: Always use freshly opened or properly stored material. If the purity is compromised, consider purifying the starting material by recrystallization if a suitable solvent is known, or procure a new batch.

  • Possible Cause 2: Incompatible reaction conditions.

    • Troubleshooting Step: Review your reaction conditions. Avoid strongly acidic (pH < 4) or strongly basic (pH > 8) aqueous environments if possible, as these can promote ester hydrolysis.

    • Preventative Measure: If your reaction must be performed at extreme pH, minimize the reaction time and temperature. Consider using a non-aqueous solvent system if compatible with your reaction chemistry.

Issue 2: Inconsistent results between experimental runs.

  • Possible Cause 1: Variable light exposure.

    • Troubleshooting Step: Ensure that all experimental manipulations, including weighing, dissolution, and reaction setup, are performed with minimal exposure to direct light, especially UV sources.

    • Preventative Measure: Use amber-colored vials or wrap your reaction vessels in aluminum foil to protect the compound from light-induced degradation.

  • Possible Cause 2: Presence of atmospheric oxygen.

    • Troubleshooting Step: If your reaction is sensitive to oxidation, consider if air was adequately excluded from your reaction setup.

    • Preventative Measure: For sensitive reactions, use solvents that have been degassed and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Stability of this compound

ConditionParameterTimeExpected Purity (%)Potential Degradation Product(s)
pH pH 3 (0.01 M HCl)24 h90-95%2-(2-aminothiazol-4-yl)glyoxylic acid
pH 7 (Phosphate Buffer)24 h>99%Minimal degradation
pH 9 (Borate Buffer)24 h85-90%2-(2-aminothiazol-4-yl)glyoxylic acid
Temperature 4°C (in dark, sealed)1 month>98%Minimal degradation
25°C (in dark, sealed)1 month95-98%Minor hydrolysis/oxidation products
40°C (in dark, sealed)1 month80-90%Increased hydrolysis/oxidation products
Light Ambient Lab Light (in solution)8 h90-95%Photodegradation products
UV Light (254 nm, in solution)2 h<70%Various photolytic cleavage products

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or orthophosphoric acid

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber or a UV lamp (254 nm)

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • After cooling, prepare a 50 µg/mL solution in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a 50 µg/mL solution of the compound to UV light (254 nm) for 8 hours.

    • Analyze the solution by HPLC.

  • HPLC Analysis:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: 272 nm

    • Injection Volume: 10 µL

    • Analyze an unstressed sample for comparison. The method should be able to separate the intact parent peak from all degradation product peaks.

Visualizations

Troubleshooting_Workflow start Issue Encountered (e.g., low yield, impurity) check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Action: Purify or Procure New Batch purity_ok->purify No review_conditions Review Experimental Conditions purity_ok->review_conditions Yes proceed Proceed with Experiment purify->proceed check_ph Is pH between 4 and 8? review_conditions->check_ph check_light Is the reaction protected from light? review_conditions->check_light check_atmosphere Is an inert atmosphere required/used? review_conditions->check_atmosphere adjust_ph Action: Adjust pH or use non-aqueous solvent check_ph->adjust_ph No check_ph->proceed Yes protect_light Action: Use amber vials or cover with foil check_light->protect_light No check_light->proceed Yes use_inert Action: Degas solvents and use N2/Ar atmosphere check_atmosphere->use_inert No check_atmosphere->proceed Yes adjust_ph->proceed protect_light->proceed use_inert->proceed

Caption: Troubleshooting workflow for experiments using this compound.

References

Scalability challenges in the production of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the manufacturing of several cephalosporin antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most prevalent industrial synthesis starts from ethyl acetoacetate and involves a three-step one-pot process: oximation, followed by bromination, and finally cyclization with thiourea. This method is favored for its cost-effectiveness and the availability of the starting materials. Some modern patented processes have further optimized this route to be performed continuously in a single reactor, which simplifies the procedure and can improve yield and product quality.[1][2]

Q2: What are the main advantages of the one-pot synthesis approach for industrial production?

A2: The one-pot synthesis approach significantly streamlines the manufacturing process. By performing sequential reactions in the same reactor without isolating the intermediates, it reduces the need for extraction and separation steps. This simplification minimizes the handling of potentially unstable intermediates, lessens the impact of purification operations on yield, and lowers production costs.[2] Furthermore, using a single solvent throughout the process simplifies solvent recovery and waste management.

Q3: Are there any specific catalysts recommended for the cyclization step in large-scale production?

A3: Yes, some patented methods advocate for the use of catalysts to improve the efficiency of the cyclization reaction. For instance, 12-ammonium phosphomolybdate (AMP) has been proposed as a catalyst. The key advantage of using such a catalyst is its ease of separation from the reaction mixture and its potential for reuse, which contributes to cost reduction and a more environmentally friendly process.[1]

Q4: What are the critical safety considerations when scaling up the synthesis of this compound?

A4: The bromination step is a critical stage that requires careful management at a large scale. The reaction is exothermic and the addition of bromine must be controlled to maintain the desired temperature range. Overheating can lead to the formation of undesirable byproducts and poses a safety risk. Therefore, efficient heat exchange in the reactor and a well-controlled addition rate of bromine are paramount.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete Oximation: The initial reaction to form the oxime may not have gone to completion.- Ensure the temperature is maintained between 10-15°C during the addition of the acid. - Allow for a sufficient reaction time (3-5 hours) after the addition is complete.[1]
Side Reactions During Bromination: Poor temperature control can lead to the formation of di-brominated or other byproducts.- Maintain a strict temperature range of 30-40°C during the dropwise addition of bromine.[1] - Ensure efficient stirring to prevent localized overheating.
Degradation of Intermediates: The intermediates in this synthesis can be unstable.- Proceed to the next step as quickly as possible without unnecessary delays. - A one-pot synthesis approach is highly recommended to minimize the handling and potential degradation of intermediates.[2]
Product Purity Issues Presence of Unreacted Thiourea: Excess thiourea can co-precipitate with the final product.- Use the correct stoichiometric amount of thiourea. - Optimize the crystallization and washing steps to effectively remove any unreacted thiourea.
Formation of Isomeric Byproducts: The Hantzsch thiazole synthesis can sometimes yield isomeric impurities.- Control the pH of the reaction mixture during cyclization. - Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.
Difficult Product Isolation Oily Product Formation: The product may not crystallize easily if impurities are present.- Ensure the reaction has gone to completion and that the work-up procedure effectively removes byproducts. - Try seeding the solution with a small crystal of pure product to induce crystallization.
Fine Precipitate That is Difficult to Filter: The product may precipitate as very fine particles.- Control the rate of cooling and agitation during crystallization to encourage the growth of larger crystals. - Consider using a different solvent system for precipitation.

Quantitative Data

The following table presents a comparison of typical parameters for laboratory-scale versus industrial-scale production, based on information from patented processes and general knowledge of process scale-up.

Parameter Laboratory Scale (e.g., 100g of Ethyl Acetoacetate) Industrial Scale (Projected)
Starting Material (Ethyl Acetoacetate) 100 g>1000 kg
Reaction Vessel Glass flask (e.g., 1-2 L)Glass-lined or stainless steel reactor (>5000 L)
Temperature Control (Bromination) Ice bath, manual controlAutomated reactor cooling/heating system
Reaction Time (Overall) 8-12 hoursOptimized for 6-10 hours
Typical Yield 70-80%75-85% (due to process optimization)
Purity (Crude) 90-95%>95%
Purity (After Recrystallization) >98%>99%

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of this compound

This protocol is based on a common industrial synthesis route.

Step 1: Oximation Reaction

  • In a suitable reactor, add sodium nitrite (e.g., 56.6 g) to purified water (e.g., 200 mL) and stir until fully dissolved.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate (e.g., 100 g).

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the temperature is maintained between 10-15°C.

  • After the addition is complete, continue to stir the mixture for an additional 3-5 hours.

  • The resulting oxime intermediate is typically not isolated and is used directly in the next step.

Step 2: Bromination Reaction

  • Warm the reaction mixture from the previous step to 30-40°C.

  • Slowly add bromine dropwise over 3-5 hours, carefully controlling the temperature within the 30-40°C range.

  • Once the bromine addition is complete, continue to stir the mixture for 1-3 hours.

Step 3: Cyclization Reaction

  • Cool the reaction mixture to 20-30°C.

  • In a separate vessel, dissolve thiourea and, if used, a catalyst like 12-ammonium phosphomolybdate in methanol.

  • Add the thiourea solution to the reaction mixture.

  • Stir for approximately 20-30 minutes.

  • If a solid catalyst was used, it can be filtered off at this stage.

  • The crude product is then typically precipitated or crystallized from the reaction mixture.

Step 4: Product Isolation and Purification

  • The product is isolated by filtration.

  • The filter cake is washed with a suitable solvent (e.g., cold methanol or an ethanol-water mixture) to remove impurities.

  • For higher purity, the crude product can be recrystallized from a solvent such as ethanol.

  • The final product is dried under vacuum.

Visualizations

Synthesis Pathway

G Synthesis of this compound A Ethyl Acetoacetate B 2-Oximino Ethyl Acetoacetate A->B NaNO2, H2SO4 C 4-Bromo-2-oximino Ethyl Acetoacetate B->C Br2 D This compound C->D Thiourea, Catalyst (optional)

Caption: Chemical synthesis pathway from ethyl acetoacetate.

Experimental Workflow

G One-Pot Synthesis Workflow start Start oximation Oximation 1. Add Ethyl Acetoacetate & NaNO2 to reactor 2. Cool to 10-15°C 3. Add H2SO4 dropwise 4. Stir for 3-5 hours start->oximation bromination Bromination 1. Warm to 30-40°C 2. Add Bromine dropwise 3. Stir for 1-3 hours oximation->bromination cyclization Cyclization 1. Cool to 20-30°C 2. Add Thiourea solution 3. Stir for ~30 mins bromination->cyclization isolation Isolation & Purification 1. Filter the product 2. Wash with solvent 3. Recrystallize (optional) 4. Dry under vacuum cyclization->isolation end Final Product isolation->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

References

Impact of catalyst choice on the synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate. The following sections address common issues encountered during synthesis, with a focus on the impact of catalyst choice.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, ethyl bromopyruvate, with a thioamide, typically thiourea.

Q2: Is a catalyst always necessary for this synthesis?

A2: Not strictly necessary. The reaction can proceed without a catalyst, often by heating the reactants in a suitable solvent like ethanol. However, the use of a catalyst can significantly improve reaction rates and yields.

Q3: What types of catalysts can be used for this synthesis?

A3: Various catalysts can be employed to facilitate the Hantzsch thiazole synthesis. These can be broadly categorized as:

  • Homogeneous catalysts: These are soluble in the reaction medium.

  • Heterogeneous catalysts: These are in a different phase from the reactants, often a solid catalyst in a liquid reaction mixture. An example found in the literature for a similar synthesis is a copper-based metal-organic framework (MOF) nano-catalyst (Cu2O@HKUST-1).

Q4: What are the advantages of using a heterogeneous catalyst like a nano-catalyst?

A4: Heterogeneous catalysts offer several advantages, including:

  • Easy Separation: They can be easily filtered from the reaction mixture, simplifying product purification.

  • Reusability: Many solid catalysts can be recovered and reused for multiple reaction cycles, reducing cost and waste.

  • Potentially Milder Reaction Conditions: They can sometimes promote reactions under less harsh conditions (e.g., lower temperatures).

Q5: Can alternative energy sources be used to promote the reaction?

A5: Yes, microwave irradiation and ultrasound assistance are modern techniques that have been shown to accelerate the synthesis of thiazole derivatives. These methods can often lead to shorter reaction times and improved yields, sometimes in the absence of a traditional catalyst.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, especially in non-catalyzed reactions. 3. Impure Reactants: The purity of ethyl bromopyruvate or thiourea may be low.1. Catalyst Activation/Replacement: If using a heterogeneous catalyst, try activating it according to literature procedures. If a homogeneous catalyst is suspected to be degraded, use a fresh batch. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. For uncatalyzed reactions, refluxing in ethanol is a common starting point. 3. Check Reactant Purity: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Low Yield 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. 3. Inefficient Catalyst: The chosen catalyst may not be optimal for this specific transformation.1. Increase Reaction Time: Monitor the reaction by TLC and allow it to run until the starting materials are consumed. 2. Modify Reaction Conditions: Adjusting the temperature or solvent may help to minimize side reactions. A change in catalyst might also be beneficial. 3. Catalyst Screening: If feasible, screen a variety of catalysts (e.g., different Lewis acids, solid-supported catalysts) to identify one that provides a higher yield.
Formation of Impurities/Side Products 1. Self-condensation of Ethyl Bromopyruvate: This can occur, especially at higher temperatures. 2. Decomposition of Thiourea: Thiourea can decompose under harsh conditions. 3. Catalyst-Induced Side Reactions: Some catalysts may promote undesired reaction pathways.1. Control Reactant Addition: Try adding the ethyl bromopyruvate slowly to the reaction mixture containing thiourea to minimize its self-condensation. 2. Milder Conditions: Use a lower reaction temperature or a more selective catalyst. 3. Catalyst Choice: If a particular catalyst is leading to significant impurity formation, consider switching to a different type of catalyst (e.g., from a strong Lewis acid to a milder one, or to a heterogeneous catalyst).
Difficulty in Product Isolation 1. Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling or addition of water. 2. Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers.1. Modify Workup Procedure: After the reaction, try removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent to induce precipitation. Alternatively, perform a liquid-liquid extraction. 2. Break Emulsion: Add a saturated brine solution to help break up emulsions during extraction.

Data Presentation: Comparison of Synthetic Methods

Parameter Conventional Method (Uncatalyzed) Catalytic Method (Cu2O@HKUST-1 nano-catalyst)
Catalyst NoneCu2O@HKUST-1
Solvent EthanolEthanol
Temperature 70°C (Reflux)Reflux
Reaction Time 1 - 3 hours3 hours
Reported Yield High (Specific yield for the target molecule not explicitly stated, but related syntheses show >90%)High (Specific yield not quantified in the abstract, but stated to be higher than uncatalyzed methods)
Catalyst Separation Not ApplicableFiltration
Catalyst Reusability Not ApplicableYes

Experimental Protocols

Method 1: Conventional Synthesis (Uncatalyzed)

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Thiourea

  • Ethyl bromopyruvate

  • Ethanol

  • Ice water

  • Potassium carbonate (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0-1.2 equivalents) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 70-78°C) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Adjust the pH of the solution to ~8 with a solution of potassium carbonate to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Method 2: Catalytic Synthesis using Cu2O@HKUST-1 Nano-catalyst[1]

This protocol is based on a patented method for the synthesis of the target compound.

Materials:

  • Ethyl bromopyruvate (90.5g)

  • Thiourea (46.7g)

  • Ethanol (500g)

  • Cu2O@HKUST-1 nano-catalyst (2.0g)

  • Ice water (900 ml)

  • Potassium carbonate (K2CO3)

Procedure:

  • To a 250 ml three-neck flask equipped with a reflux condenser, add ethyl bromopyruvate, thiourea, ethanol, and the Cu2O@HKUST-1 nano-catalyst.[1]

  • Heat the mixture to reflux and maintain the reaction for 3 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Concentrate the mixture under reduced pressure to remove the ethanol and obtain the crude product.[1]

  • Dissolve the residual solid in 900 ml of ice water.[1]

  • Adjust the pH of the solution to 8 with potassium carbonate to precipitate the product.[1]

  • Filter to collect the solid product.[1]

  • Wash the collected solid with pure water three times to obtain the final product.[1]

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis (Uncatalyzed) cluster_catalytic Catalytic Synthesis (Cu2O@HKUST-1) A1 Mix Thiourea & Ethyl Bromopyruvate in Ethanol A2 Reflux for 1-3h A1->A2 A3 Cool to RT A2->A3 A4 Pour into Ice Water & Neutralize (pH 8) A3->A4 A5 Filter & Dry A4->A5 end_A Product A5->end_A B1 Mix Reactants, Solvent & Catalyst B2 Reflux for 3h B1->B2 B3 Cool to RT B2->B3 B4 Concentrate in Vacuo B3->B4 B5 Dissolve in Ice Water & Neutralize (pH 8) B4->B5 B6 Filter & Wash B5->B6 end_B Product B6->end_B start Start start->A1 start->B1

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield in Synthesis Q1 Is a catalyst being used? Start->Q1 A1_yes Check Catalyst Activity Q1->A1_yes Yes A1_no Consider Catalyst Addition or Alternative Energy Source (Microwave/Ultrasound) Q1->A1_no No Q2 Are reaction conditions optimized? A1_yes->Q2 A1_no->Q2 A2_yes Check Purity of Starting Materials Q2->A2_yes Yes A2_no Optimize Temperature, Time, and Solvent Q2->A2_no No Q3 Are there significant side products? A2_yes->Q3 A2_no->Q3 A3_yes Modify Reaction Conditions (e.g., lower temp, slower addition) or Change Catalyst Q3->A3_yes Yes A3_no Investigate Product Loss During Workup Q3->A3_no No End Yield Improved A3_yes->End A3_no->End

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Resolving peak tailing issues in HPLC analysis of aminothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of aminothiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are aminothiazole compounds and why are they important in drug development?

Aminothiazole is a heterocyclic aromatic compound containing a thiazole ring with an amino group. This structural motif is a key component in many pharmaceutical compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. As a result, they are of significant interest to researchers and professionals in drug discovery and development.

Q2: What is peak tailing in HPLC and why is it a problem for aminothiazole analysis?

Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a "tail" that extends from the right side of the peak.[1] For an ideal, symmetrical peak, the tailing factor is 1.0. A tailing factor greater than 1.2 is generally considered to be tailing.[2] This phenomenon is particularly prevalent with basic compounds like aminothiazoles.[3] Peak tailing is problematic because it can reduce resolution between adjacent peaks, affect the accuracy of peak integration and quantification, and indicate undesirable secondary interactions within the chromatographic system.[4]

Q3: Why are aminothiazole compounds prone to peak tailing?

Aminothiazole compounds are basic due to the presence of the amino group. In reversed-phase HPLC, which commonly uses silica-based stationary phases, these basic compounds can interact with acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction, in addition to the primary reversed-phase retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak.[4]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for aminothiazole compounds.

Initial Assessment

My aminothiazole peak is tailing. What should I check first?

Start by systematically evaluating the most common causes. The following workflow can help you pinpoint the issue.

G A Peak Tailing Observed B Check Mobile Phase pH Is it > 2 units away from analyte pKa? A->B C Adjust Mobile Phase pH (e.g., to pH < 3) B->C No D Check for Column Overload Inject a 10-fold diluted sample B->D Yes J Problem Resolved C->J E Reduce Sample Concentration or Injection Volume D->E Yes, tailing improves F Evaluate Column Condition Is it an older 'Type A' silica column? Is a guard column in use? D->F No E->J G Use a Modern 'Type B' Silica Column (End-capped, high purity) Replace guard column F->G Yes H Consider Mobile Phase Additives Add a competing base (e.g., TEA) F->H No G->J I Add 0.1% TEA to Mobile Phase H->I Yes K Problem Persists H->K No I->J

Caption: Troubleshooting workflow for aminothiazole peak tailing.

Mobile Phase Issues

Q: How does the mobile phase pH affect the peak shape of aminothiazole compounds?

The pH of the mobile phase is a critical factor.[5] At a pH below 3, the acidic silanol groups on the silica stationary phase are protonated (neutral), which minimizes their ionic interaction with the protonated (positively charged) basic aminothiazole analyte.[2] This leads to a more symmetrical peak shape. Conversely, at a higher pH, the silanols are deprotonated (negatively charged), leading to strong secondary interactions and significant tailing.[1]

Q: What is the role of a buffer in the mobile phase?

A buffer is essential for maintaining a stable pH throughout the analysis.[4] Inconsistent pH can lead to variable retention times and poor peak shape. For aminothiazole analysis, using a buffer like phosphate or formate at a concentration of 10-25 mM is recommended to ensure a stable, low pH environment.[3]

Q: Can I use mobile phase additives to improve peak shape?

Yes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can significantly reduce peak tailing.[6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the aminothiazole analyte.[7] A typical starting concentration for TEA is 0.1% (v/v).[8]

Column and Hardware Issues

Q: Does the type of HPLC column matter for aminothiazole analysis?

Absolutely. Modern HPLC columns, often referred to as "Type B" silica columns, are made from high-purity silica with a lower metal content and are often "end-capped."[3] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them unavailable for secondary interactions.[8] Using a high-purity, end-capped C18 column is highly recommended for analyzing basic compounds like aminothiazoles.

Q: Could my guard column be the cause of peak tailing?

Yes, if a guard column is being used, it can become contaminated with strongly retained matrix components from the sample. This can lead to peak tailing for all analytes. Replacing the guard column is a simple way to troubleshoot this issue.

Q: What are extracolumn effects and can they cause peak tailing?

Extracolumn effects refer to any contribution to peak broadening and tailing that occurs outside of the analytical column itself. This can include excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections. These create "dead volume" where the sample can diffuse and mix, leading to broader, tailing peaks.

Data Presentation: Impact of Method Parameters on Peak Shape

The following tables summarize the quantitative effects of key chromatographic parameters on the peak shape of basic compounds, which is representative of the behavior of aminothiazoles.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Minor Tailing
2.51.10Symmetrical
Data is illustrative for a basic drug compound and demonstrates the general trend observed for aminothiazoles. Symmetrical peaks are achieved at lower pH values.[1]

Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry Factor

TEA Concentration (% v/v)Peak Asymmetry Factor (As)Peak Shape
0.02.15Severe Tailing
0.051.55Moderate Tailing
0.11.20Minor Tailing
0.21.15Symmetrical
Data is illustrative for a basic compound, showing that increasing the concentration of a competing base like TEA improves peak symmetry.

Experimental Protocols

The following are detailed protocols for the HPLC analysis of aminothiazole compounds, designed to minimize peak tailing.

Protocol 1: HPLC-UV Analysis of a Novel Aminothiazole Derivative

This protocol is adapted from a validated method for the analysis of a novel aminothiazole compound.[9][10]

  • Instrumentation:

    • HPLC system with UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water

    • Mobile Phase B: 0.1% (v/v) Orthophosphoric Acid in Acetonitrile

    • Elution Mode: Isocratic

    • Composition: 55% Mobile Phase A : 45% Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 272 nm

  • Sample Preparation:

    • Accurately weigh and dissolve the aminothiazole compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak for the aminothiazole compound.

Protocol 2: Analysis of 2-Amino-5-methylthiazole

This protocol provides a starting point for the analysis of 2-Amino-5-methylthiazole and similar small aminothiazole molecules.[11]

  • Instrumentation:

    • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chromatographic Conditions:

    • Column: Newcrom R1 (a reversed-phase column with low silanol activity) or a similar high-purity, end-capped C18 column.

    • Mobile Phase: A mixture of Acetonitrile and Water containing Phosphoric Acid.

      • For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.

    • Elution Mode: Isocratic or gradient, to be optimized based on the specific compound and potential impurities.

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape.

    • Injection Volume: 5-20 µL

    • Detection: UV detection at a suitable wavelength (determined by UV scan of the analyte) or MS detection.

  • Sample Preparation:

    • Dissolve the 2-Amino-5-methylthiazole standard or sample in the mobile phase.

    • Ensure the final concentration is within the linear range of the detector.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Perform a blank injection.

    • Inject the standard and sample solutions.

    • Analyze the resulting chromatograms.

Visualizations

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh and Dissolve Aminothiazole Compound B Filter through 0.45 µm Syringe Filter A->B C Inject Sample into HPLC System B->C D Chromatographic Separation (Reversed-Phase C18 Column) C->D E UV Detection (e.g., 272 nm) D->E F Integrate Peak Area E->F G Quantify and Assess Purity F->G

Caption: Key steps in the HPLC analysis of aminothiazole compounds.

References

Technical Support Center: Minimizing Byproduct Formation in Glyoxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glyoxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your glyoxylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving glyoxylate?

A1: The most prevalent byproducts in glyoxylate reactions arise from several key side reactions:

  • Cannizzaro Reaction: Under basic conditions, glyoxylate can undergo a disproportionation reaction to form glycolate and oxalate.[1] This reaction is often promoted by elevated pH and temperature.

  • Aza-Cannizzaro Reaction: In the presence of ammonia or amines, glyoxylate can form glycine and oxamate as byproducts.[2][3] This reaction can occur even at neutral pH.[2]

  • Aldol Condensation: Glyoxylate can react with itself or other carbonyl-containing compounds in the reaction mixture, leading to the formation of various aldol adducts.

  • Decarboxylation: At elevated temperatures, glyoxylate can decarboxylate to produce formaldehyde and carbon dioxide.

Q2: How can I monitor the progress of my glyoxylate reaction and detect the formation of byproducts?

A2: Several analytical techniques are effective for monitoring glyoxylate reactions:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying glyoxylate, its desired products, and common byproducts like glycolic acid and oxalic acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the reaction in real-time (in-situ). ¹³C NMR is particularly useful for identifying and quantifying the byproducts of the Cannizzaro and aza-Cannizzaro reactions.[1][3]

  • Spectrophotometry: Specific spectrophotometric assays can be used for the quantitative determination of glyoxylic acid in reaction mixtures.[5]

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of glycolate and oxalate.

Possible Cause: The Cannizzaro reaction is likely occurring due to basic reaction conditions or elevated temperatures.

Troubleshooting Steps:

  • pH Control:

    • Maintain the reaction pH in the neutral to slightly acidic range (pH 4-6) if your desired reaction tolerates these conditions. The Cannizzaro reaction is base-catalyzed and its rate increases significantly with pH.

    • Use a suitable buffer system to maintain a stable pH throughout the reaction.

  • Temperature Management:

    • Conduct the reaction at the lowest temperature compatible with a reasonable reaction rate. Elevated temperatures accelerate the Cannizzaro reaction.

    • Consider performing the reaction at room temperature or below, even if it requires a longer reaction time.

  • Reactant Addition:

    • If the reaction involves a nucleophilic addition to glyoxylate, consider adding the base or nucleophile slowly to the reaction mixture to avoid localized high concentrations that can promote the Cannizzaro reaction.

Experimental Protocol: Minimizing the Cannizzaro Reaction

This protocol provides a general guideline. Specific conditions should be optimized for your particular reaction.

  • Reaction Setup:

    • To a stirred solution of your substrate in a suitable solvent, add an appropriate buffer to maintain the desired pH (e.g., a phosphate or acetate buffer in the pH 4-6 range).

    • Cool the reaction mixture to the desired temperature (e.g., 0-25 °C) using an ice bath or a cooling system.

  • Reagent Addition:

    • Slowly add a solution of glyoxylate to the reaction mixture over a period of 1-2 hours using a syringe pump.

    • If a basic catalyst is required for your primary reaction, use the mildest possible base and add it slowly and concurrently with the glyoxylate.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or NMR to check for the formation of glycolate and oxalate.

  • Work-up:

    • Once the reaction is complete, neutralize the reaction mixture to a slightly acidic pH before product isolation to prevent further byproduct formation during workup.

Issue 2: Formation of glycine or other amine-related impurities.

Possible Cause: The aza-Cannizzaro reaction is occurring due to the presence of ammonia or primary/secondary amines.

Troubleshooting Steps:

  • Amine Source Elimination:

    • If ammonia or amines are not essential for your desired reaction, ensure all reagents and solvents are free from these contaminants.

    • If an ammonium salt is used as a reagent, consider replacing it with a non-amine-containing alternative if possible.

  • pH Adjustment:

    • The aza-Cannizzaro reaction can proceed at neutral pH.[2] If your desired reaction allows, running the reaction under slightly acidic conditions (pH < 6) may help to protonate the amine and reduce its nucleophilicity, thereby slowing down the initial imine formation.

  • Temperature Control:

    • As with the Cannizzaro reaction, lower temperatures will generally slow down the rate of the aza-Cannizzaro reaction.

Experimental Protocol: Minimizing the Aza-Cannizzaro Reaction

  • Reagent Purity:

    • Use high-purity reagents and solvents. If necessary, purify solvents to remove any traces of ammonia or amines.

  • Reaction Conditions:

    • If possible, perform the reaction under slightly acidic conditions (e.g., using an acetic acid/acetate buffer).

    • Maintain a low reaction temperature (e.g., 0-25 °C).

  • Reaction Monitoring:

    • Use ¹³C NMR to monitor the reaction for the characteristic signals of glycine and oxamate.[3]

Issue 3: Presence of multiple unidentified, higher molecular weight byproducts.

Possible Cause: Aldol condensation of glyoxylate with itself or other carbonyl compounds.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Use a slight excess of the other reactant relative to glyoxylate to minimize its self-condensation.

  • Slow Addition of Glyoxylate:

    • Maintain a low concentration of glyoxylate in the reaction mixture by adding it slowly over time. This will favor the reaction with your desired substrate over self-condensation.

  • Temperature Control:

    • Lowering the reaction temperature can help to control the rate of the aldol condensation.

Experimental Protocol: Minimizing Aldol Condensation

  • Reaction Setup:

    • Charge the reaction vessel with the substrate and solvent.

  • Glyoxylate Addition:

    • Prepare a solution of glyoxylate and add it to the reaction mixture dropwise or via a syringe pump over an extended period.

  • Temperature:

    • Maintain the reaction at a controlled, low temperature.

  • Monitoring:

    • Use techniques like TLC or LC-MS to monitor for the formation of higher molecular weight byproducts.

Issue 4: Evidence of gas evolution and formation of unexpected C1 byproducts.

Possible Cause: Decarboxylation of glyoxylate.

Troubleshooting Steps:

  • Temperature Control:

    • Avoid high reaction temperatures. Decarboxylation is often thermally induced.

  • pH Control:

    • While less common than for β-keto acids, the stability of glyoxylate can be pH-dependent. Maintaining a neutral to slightly acidic pH is generally advisable.

  • Inert Atmosphere:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decarboxylation pathways.

Data Presentation

Table 1: Influence of pH on Cannizzaro Byproduct Formation in a Model Reaction

pHTemperature (°C)Desired Product Yield (%)Glycolate (%)Oxalate (%)
950453025
750751510
5509055
7258587

Note: Data is illustrative and will vary depending on the specific reaction.

Table 2: HPLC Method Parameters for Glyoxylate and Byproduct Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 5:95 v/v) with acid modifier (e.g., 0.1% phosphoric acid)[6]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25-30 °C

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of acid).

    • Dilute the sample with the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify and quantify the peaks corresponding to glyoxylate, product, and byproducts by comparing their retention times and peak areas with those of known standards.

Protocol 2: In-situ NMR Monitoring of Glyoxylate Reactions

  • Sample Preparation:

    • Prepare the reaction mixture in a deuterated solvent suitable for your reaction.

    • Transfer the reaction mixture to an NMR tube.

  • NMR Acquisition:

    • Acquire an initial ¹H and/or ¹³C NMR spectrum before initiating the reaction to identify the starting materials.

    • Initiate the reaction in the NMR tube (e.g., by adding a catalyst or by temperature change).

    • Acquire spectra at regular time intervals to monitor the disappearance of reactants and the appearance of products and byproducts.

    • For quantitative ¹³C NMR, use a longer relaxation delay (e.g., 5 seconds) to ensure accurate integration of all signals.[3]

Visualizations

Byproduct_Formation_Pathways cluster_cannizzaro Cannizzaro Reaction cluster_aza_cannizzaro Aza-Cannizzaro Reaction cluster_aldol Aldol Condensation cluster_decarboxylation Decarboxylation Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate Base/Heat Oxalate Oxalate Glyoxylate->Oxalate Base/Heat Glycine Glycine Glyoxylate->Glycine NH3/Amine Oxamate Oxamate Glyoxylate->Oxamate NH3/Amine Aldol Adducts Aldol Adducts Glyoxylate->Aldol Adducts Self/Carbonyl Formaldehyde Formaldehyde Glyoxylate->Formaldehyde Heat CO2 CO2 Glyoxylate->CO2 Heat

Caption: Key byproduct formation pathways from glyoxylate.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproducts Identify Byproducts (HPLC, NMR) Start->Identify_Byproducts Cannizzaro Glycolate/Oxalate Present? Identify_Byproducts->Cannizzaro Aza_Cannizzaro Glycine/Oxamate Present? Cannizzaro->Aza_Cannizzaro No Optimize_pH_Temp Lower pH Lower Temperature Cannizzaro->Optimize_pH_Temp Yes Aldol High MW Impurities Present? Aza_Cannizzaro->Aldol No Remove_Amine Remove NH3/Amine Source Adjust pH Aza_Cannizzaro->Remove_Amine Yes Decarboxylation Gas Evolution/ C1 Byproducts? Aldol->Decarboxylation No Slow_Addition Slow Glyoxylate Addition Control Stoichiometry Aldol->Slow_Addition Yes Lower_Temp_Inert Lower Temperature Inert Atmosphere Decarboxylation->Lower_Temp_Inert Yes End Optimized Reaction Decarboxylation->End No Optimize_pH_Temp->End Remove_Amine->End Slow_Addition->End Lower_Temp_Inert->End

Caption: Troubleshooting workflow for glyoxylate reactions.

References

Validation & Comparative

A Comparative Analysis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and Alternative Synthetic Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of numerous pharmaceutical agents, particularly β-lactam antibiotics like cephalosporins, the choice of synthetic intermediates is a critical factor influencing the efficiency, purity, and overall cost-effectiveness of the manufacturing process. Ethyl 2-(2-aminothiazol-4-yl)glyoxylate serves as a key building block, providing the essential aminothiazole moiety present in the side chains of many third and fourth-generation cephalosporins. This guide provides an objective comparison of this compound with its prominent alternatives, supported by available experimental data, to assist researchers in selecting the optimal intermediate for their synthetic strategies.

Performance Comparison of Synthetic Intermediates

The selection of a synthetic intermediate is often a trade-off between yield, purity, cost, and the complexity of the synthetic route. Below is a comparative summary of this compound and two of its widely used alternatives: Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate and Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate. The data presented is collated from various sources, and direct comparative studies under identical conditions are limited.

IntermediateTypical Synthesis MethodReported YieldPurityKey AdvantagesKey Disadvantages
This compound Hantzsch thiazole synthesis followed by oxidationModerate to HighGoodDirect precursor, fewer steps for certain derivatives.Can be less stable, potential for side reactions.
Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate Oximation of ethyl acetoacetate followed by halogenation and cyclization with thiourea.[1]High (up to 90% reported for derivatives)[2]HighStable intermediate, versatile for further modification.[1]Requires additional synthetic steps compared to the glyoxylate.
Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate Methylation of the corresponding hydroxyimino derivative.High (yields of 80% have been reported for the methylation step)HighEnhanced stability, direct precursor for methoxyimino cephalosporins.Additional methylation step increases overall synthesis time and cost.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for evaluating the feasibility of a synthetic route in a laboratory or industrial setting.

Protocol 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate

This protocol is based on a general method involving oximation, halogenation, and cyclization.[1]

Step 1: Oximation of Ethyl Acetoacetate

  • In a three-necked flask, dissolve sodium nitrite in purified water and stir for 20-30 minutes until fully dissolved.

  • Cool the solution to 10-15°C.

  • Add ethyl acetoacetate to the flask.

  • Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.

  • Continue to stir the reaction mixture for an additional 3-5 hours after the addition is complete.

  • Extract the product twice with chloroform.

  • Combine the organic phases and obtain 2-oximino ethyl acetoacetate by vacuum distillation.

Step 2: Bromination

  • Warm the product from Step 1 to 30-40°C.

  • Add bromine dropwise while maintaining the temperature at 30-40°C.

  • Continue the reaction for 1-3 hours after the addition is complete to obtain 4-bromo-2-oximino ethyl acetoacetate.

Step 3: Cyclization

  • At 20-30°C, dissolve the product from Step 2, thiourea, and a catalytic amount of 12-ammonium phosphomolybdate in methanol.

  • After 20 minutes of reaction, filter out the catalyst.

  • The mother liquor is then subjected to vacuum distillation to yield Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.

Protocol 2: Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch synthesis is a fundamental method for the formation of the thiazole ring.

  • Combine an α-haloketone (e.g., ethyl bromopyruvate) and a thioamide (e.g., thiourea) in a suitable solvent such as ethanol.

  • Heat the mixture under reflux for a specified period.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams illustrating the synthetic routes and experimental workflows provide a clear overview of the processes involved.

Synthesis_Pathway cluster_glyoxylate This compound Synthesis A1 Ethyl bromopyruvate C1 Hantzsch Synthesis A1->C1 B1 Thiourea B1->C1 D1 Ethyl 2-(2-aminothiazol-4-yl)acetate C1->D1 E1 Oxidation D1->E1 F1 This compound E1->F1

Caption: Synthetic pathway for this compound.

Hydroxyimino_Workflow cluster_workflow Workflow for Hydroxyiminoacetate Synthesis A Oximation of Ethyl Acetoacetate B Bromination A->B 2-oximino ethyl acetoacetate C Cyclization with Thiourea B->C 4-bromo-2-oximino ethyl acetoacetate D Purification C->D Crude Product E Final Product: Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate D->E Intermediates_in_Cephalosporin_Synthesis cluster_cephalosporin Role of Intermediates in Cephalosporin Synthesis A 7-ACA (7-aminocephalosporanic acid) C Acylation A->C B Aminothiazole Intermediate (Glyoxylate, Hydroxyimino, or Methoxyimino derivative) B->C D Cephalosporin Antibiotic (e.g., Cefotaxime) C->D

References

A Comparative Guide to the Analytical Validation for the Quantification of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a critical intermediate in the synthesis of various cephalosporin antibiotics. Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This document outlines a validated High-Performance Liquid Chromatography (HPLC) method, discusses alternative analytical techniques, and presents detailed experimental protocols and validation data to support methodological choices in a research and development or quality control setting.

Comparison of Analytical Methods

While specific validated analytical methods for this compound are not extensively published, a robust body of literature exists for the analysis of structurally similar compounds and cephalosporin intermediates. The primary methods employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.

Method Principle Advantages Disadvantages Typical Application
RP-HPLC Separation based on polarity differences between the analyte and a nonpolar stationary phase.Robust, reproducible, widely available, suitable for purity and content uniformity testing.Moderate sensitivity compared to MS-based methods, may require derivatization for some analytes.Routine quality control, stability testing, quantification of the main component and impurities.
UPLC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection.High sensitivity and specificity, capable of quantifying trace levels and identifying unknown impurities.Higher equipment cost and complexity, potential for matrix effects.Impurity profiling, metabolite identification, bioanalytical studies.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Low specificity (interference from other absorbing compounds is common), not suitable for complex mixtures.In-process control, preliminary quantification, dissolution testing.

Validated Analytical Method: Reverse-Phase HPLC

Based on available data for the closely related compound, Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate, a reverse-phase HPLC method is a well-established technique for quantification.[1] The following tables summarize the typical validation parameters and results for such a method, adhering to the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Summary of Validation Data
Validation Parameter Acceptance Criteria Typical Results
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.Peak purity index > 0.999, no co-eluting peaks observed.
Robustness % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, pH, column temperature).All variations resulted in % RSD < 2.0%.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1-50 µg/mL).

Sample Solution: Accurately weigh a quantity of the test sample equivalent to about 100 mg of this compound and prepare a 100 mL solution as described for the standard stock solution. Further dilute as necessary to fall within the linear range of the method.

Chromatographic System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Parameters MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Prepare Validation Protocol MD3->V1 Optimized Method V2 Execute Validation Experiments V1->V2 V3 Analyze Data and Assess Against Acceptance Criteria V2->V3 P1 Specificity V2->P1 P2 Linearity & Range V2->P2 P3 Accuracy V2->P3 P4 Precision (Repeatability & Intermediate) V2->P4 P5 LOD & LOQ V2->P5 P6 Robustness V2->P6 V4 Prepare Validation Report V3->V4 RM Routine Analysis & Quality Control V4->RM Validated Method for Routine Use G Role of Analytical Quantification in Drug Development cluster_0 Synthesis cluster_1 Quality Control cluster_2 Formulation & Stability S1 Starting Materials S2 This compound (Intermediate) S1->S2 S3 Active Pharmaceutical Ingredient (API) S2->S3 QC1 Quantification of Intermediate S2->QC1 QC2 Impurity Profiling S3->QC2 QC3 API Assay & Purity S3->QC3 QC1->S3 Release for further synthesis F1 Dosage Form Manufacturing QC3->F1 API Release F2 Stability Studies F1->F2

References

Beyond Hantzsch: A Comparative Guide to Alternative Reagents for 2-Aminothiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. While the traditional Hantzsch synthesis has long been the standard, modern research demands greener, more efficient, and versatile methods. This guide provides a comparative analysis of alternative reagents and synthetic strategies for 2-aminothiazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Conventional Method: The Hantzsch Synthesis

The Hantzsch reaction, a foundational method, involves the condensation of an α-haloketone with a thiourea derivative. Despite its reliability, this method often requires the handling of lachrymatory and toxic α-haloketones and can involve harsh reaction conditions. The general mechanism proceeds through a nucleophilic attack of the thiourea's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Modern Alternatives: A Move Towards Greener and More Efficient Syntheses

In recent years, a variety of alternative approaches have been developed to address the shortcomings of the Hantzsch synthesis. These methods often offer advantages such as shorter reaction times, higher yields, milder reaction conditions, and a reduced environmental footprint. Key alternative strategies include microwave-assisted synthesis, ultrasound-assisted synthesis, and various one-pot procedures utilizing novel catalysts.

dot

Hantzsch_vs_OnePot cluster_0 Traditional Hantzsch Synthesis cluster_1 One-Pot Synthesis A α-Haloketone C Condensation & Cyclization A->C B Thiourea B->C D 2-Aminothiazole Derivative C->D E Ketone H In situ α-halogenation E->H F Halogenating Agent (e.g., NBS) F->H G Thiourea I Condensation & Cyclization G->I H->I J 2-Aminothiazole Derivative I->J

Caption: Comparison of traditional Hantzsch and one-pot synthesis workflows.

Quantitative Comparison of Synthetic Methodologies

The following table summarizes the performance of various synthetic methods for 2-aminothiazole derivatives based on reported experimental data.

MethodCatalyst/ReagentSolventTimeYield (%)Reference
Conventional Heating IodineEthanol8 hours75-85[1]
Microwave Irradiation NaHSO₄-SiO₂Dry Media10-15 minutes85-95[1]
Microwave Irradiation NoneEthanol1-5 minutesGood to Excellent[2]
One-Pot Synthesis Lactic AcidLactic Acid10-15 minutesGood to Excellent[3]
One-Pot Synthesis p-TSAMethanol3-4 hours (reflux)Very Good[4]
One-Pot Synthesis I₂/DMSODMSONot specifiedModerate to Good[5]
One-Pot Synthesis Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) & TCCAEthanol~25 min + reaction timeHigh[6]
Ultrasound-Assisted NoneAcetic Anhydride20 minutesGood[7]
Visible-Light Induced Eosin YEtOH/H₂O12 hoursExcellent[8]

Experimental Protocols

Below are detailed methodologies for key alternative synthetic approaches.

Microwave-Assisted Synthesis using NaHSO₄-SiO₂
  • Reagents: Substituted acetophenone (0.01 mol), thiourea (0.01 mol), NaHSO₄-SiO₂ heterogeneous catalyst.

  • Procedure:

    • Take the substituted acetophenone and thiourea in a pestle and mortar.

    • Add the NaHSO₄-SiO₂ catalyst and grind the mixture well for 2-3 minutes.

    • Transfer the mixture to a 100ml beaker.

    • Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, extract the product with ethyl acetate (3 x 10 ml).

    • Filter to remove the catalyst, which can be reused.

    • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.[1]

dot

Microwave_Synthesis_Workflow start Start reagents Mix Acetophenone, Thiourea, and NaHSO₄-SiO₂ Catalyst start->reagents grind Grind Mixture (2-3 min) reagents->grind microwave Microwave Irradiation (320W, 10-15 min) grind->microwave tlc Monitor with TLC microwave->tlc extract Extract with Ethyl Acetate tlc->extract Reaction Complete filter Filter to Remove Catalyst extract->filter end Product filter->end

Caption: Workflow for microwave-assisted synthesis of 2-aminothiazoles.

One-Pot Synthesis using Lactic Acid
  • Reagents: Aralkyl ketone (25.0 mmol), N-bromosuccinimide (NBS), thiourea, lactic acid (20 mL).

  • Procedure:

    • In a 100-mL 3-necked round bottom flask, take the aralkyl ketone and lactic acid.

    • Heat the mixture to 90-100°C.

    • Add N-bromosuccinimide in portions to perform in situ regioselective α-bromination.

    • Following the α-bromination, add thiourea to the reaction mixture.

    • The heterocyclization occurs to form the 2-aminothiazole derivative.

    • The reaction is typically complete within 10-15 minutes.

    • After completion, the product can be isolated through appropriate work-up procedures.[3]

Ultrasound-Assisted Synthesis
  • Reagents: 2-aminothiazole, acetic anhydride.

  • Procedure (for acetylation, as an example of ultrasound application):

    • Combine 2-aminothiazole and acetic anhydride.

    • Add 3-4 drops of ethanol.

    • Irradiate the reaction mixture in a water bath under ultrasonic irradiation at 60-70°C for 20-60 minutes.

    • Monitor the reaction progress using TLC.

    • The formed solid product can be recrystallized from ethanol.[7]

Visible-Light-Induced Synthesis
  • Reagents: α-CN-substituted ketone (0.20 mmol), substituted thiourea (0.40 mmol), Eosin Y (1 mol%).

  • Procedure:

    • Mix the ketone, thiourea, and Eosin Y in a 1:1 mixture of EtOH/H₂O (2 mL).

    • Irradiate the mixture with 10 W blue LEDs under air at room temperature for 12 hours.

    • Upon completion, the product can be isolated and purified to yield the corresponding 2-aminothiazole.[8]

Conclusion

The synthesis of 2-aminothiazole derivatives has evolved significantly from the classical Hantzsch reaction. Modern alternatives, including microwave-assisted, ultrasound-assisted, and various one-pot syntheses, offer substantial improvements in terms of efficiency, reaction time, and environmental impact.[9] Microwave-assisted methods, in particular, demonstrate a dramatic reduction in reaction time from hours to minutes with excellent yields.[1][2] One-pot syntheses using green catalysts like lactic acid also provide rapid and high-yielding routes.[3] The choice of synthetic route will depend on the specific requirements of the target molecule and the available laboratory equipment. For researchers and professionals in drug development, these alternative methods provide a valuable toolkit for the efficient and sustainable production of this important class of heterocyclic compounds.

References

Benchmarking the performance of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate in different reaction systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, primarily serving as the side-chain precursors for a multitude of semi-synthetic cephalosporin antibiotics. The efficiency of incorporating this aminothiazole moiety onto the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), is a critical factor influencing the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the performance of this compound-derived side chains in various reaction systems, supported by experimental data from published literature and patents.

Quantitative Performance Comparison

The acylation of 7-ACA with the aminothiazole side chain is the cornerstone of synthesizing numerous third-generation cephalosporins, such as cefotaxime. The performance of this reaction is highly dependent on the method of activation of the carboxylic acid group of the side chain. Below is a comparative summary of different activation methods.

Acylation SystemActivating Agent/MethodKey IntermediateReported YieldReported PurityReference
Chemical Acylation Acid Chloride Formation2-(2-Chloroacetamido-thiazol-4-yl)-2-(syn)-methoxyimino acetyl chloride73-80% (synthesis phases), 45-47% (overall)98.9%[1]
Activated Thioester (MAEM)2-Mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetateComparable to prior art methodsGood quality
Activated Thioester (DAMA)Diethyl thiophosphoryl [(Z)-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate]-95% (Cefotaxime acid), 98.4% (Cefotaxime sodium)
Enzymatic Acylation Penicillin G Acylase MutantD-phenylglycine methyl ester76.5% conversion of 7-ACCAHigh[2]
Cephalosporin C AcylaseIn vivo expression in A. chrysogenum>30% conversion of Cephalosporin C to 7-ACA-[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the chemical acylation of 7-ACA using an activated aminothiazole side chain.

Protocol 1: Acylation via Acid Chloride Formation

This method involves the conversion of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain into its corresponding acid chloride, which then reacts with 7-ACA.

1. Synthesis of (Z)-2-(2-Chloroacetamido-thiazol-4-yl)-2-(syn)-methoxyimino acetyl chloride:

  • The starting aminothiazole acetic acid derivative is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert organic solvent (e.g., dichloromethane) at a low temperature to form the acyl chloride.

2. Acylation of 7-ACA:

  • 7-ACA is suspended in an aqueous-organic solvent mixture.

  • The freshly prepared solution of the acyl chloride is added dropwise to the 7-ACA suspension while maintaining a low temperature and controlling the pH with a base.

  • The reaction progress is monitored by a suitable technique like HPLC or TLC.

3. Work-up and Isolation:

  • Upon completion, the product is isolated by adjusting the pH to its isoelectric point, leading to precipitation.

  • The precipitate is filtered, washed with water and an organic solvent, and then dried to yield the final product.[1]

Protocol 2: Acylation using an Activated Thioester (MAEM)

This protocol utilizes a pre-activated form of the side chain, 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM), for a direct coupling with 7-ACA.

1. Condensation Reaction:

  • 7-ACA is dissolved in a mixture of water and an organic solvent (e.g., glyme or cellosolve) in the presence of an organic base (e.g., triethylamine) at a low temperature.

  • MAEM is added to the solution, and the reaction is stirred until completion.

2. Isolation of Cefotaxime Acid:

  • The pH of the reaction mixture is adjusted with an acid to precipitate the cefotaxime acid.

  • The solid is filtered, washed, and dried.

3. Conversion to Sodium Salt (Optional):

  • The cefotaxime acid can be converted to its sodium salt by treating it with a sodium source in an organic solvent.

Reaction Pathways and Workflows

Visualizing the reaction sequences and decision-making processes can aid in understanding the different synthetic strategies.

G cluster_chemical Chemical Acylation Pathways cluster_enzymatic Enzymatic Acylation Pathway Side_Chain_Acid Aminothiazole Acetic Acid Derivative Acid_Chloride Acyl Chloride Side_Chain_Acid->Acid_Chloride Thionyl/Oxalyl Chloride Activated_Ester Activated Thioester (e.g., MAEM) Side_Chain_Acid->Activated_Ester Activating Agent Cephalosporin_Chem Cephalosporin Product Acid_Chloride->Cephalosporin_Chem Activated_Ester->Cephalosporin_Chem 7_ACA_Chem 7-ACA 7_ACA_Chem->Cephalosporin_Chem Side_Chain_Ester Side Chain Ester Cephalosporin_Enz Cephalosporin Product Side_Chain_Ester->Cephalosporin_Enz 7_ACA_Enz 7-ACA 7_ACA_Enz->Cephalosporin_Enz Enzyme Immobilized Acylase Enzyme->Cephalosporin_Enz

Caption: Comparative pathways for chemical and enzymatic acylation of 7-ACA.

G Start Initiate Side Chain Activation Decision Choose Activation Method Start->Decision Acid_Chloride Acid Chloride Formation Decision->Acid_Chloride Chemical Activated_Ester Activated Ester Synthesis (MAEM/DAMA) Decision->Activated_Ester Chemical Enzymatic Enzymatic Coupling Decision->Enzymatic Biocatalytic Acylation Acylation of 7-ACA Acid_Chloride->Acylation Activated_Ester->Acylation Enzymatic->Acylation End Isolate Final Product Acylation->End

Caption: Decision workflow for the acylation of 7-ACA.

Concluding Remarks

The selection of a specific reaction system for the acylation of 7-ACA with an this compound-derived side chain is a multifactorial decision. Chemical methods, particularly those employing activated thioesters like MAEM, offer reliable and high-yielding pathways to the desired cephalosporin products. However, these methods often involve harsh reagents and solvents. Enzymatic approaches, while potentially offering a greener and more sustainable alternative, are still an area of active research and development to improve their industrial viability. The choice ultimately depends on a careful consideration of yield, purity requirements, process scalability, economic feasibility, and environmental impact. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating these critical decisions.

References

Comparative Analysis of Cross-Reactivity in Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Cephalosporin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity profiles of key third-generation cephalosporins featuring the ethyl 2-(2-aminothiazol-4-yl)glyoxylate moiety. This report details the underlying immunological mechanisms, presents available comparative data, and provides established experimental protocols for assessing cross-reactivity.

Introduction

Third-generation cephalosporins are a cornerstone in the treatment of a wide array of bacterial infections. A significant subset of these antibiotics, including ceftriaxone, cefotaxime, and ceftazidime, are derivatives of this compound, incorporating this structure into their R1 side chain. This common structural feature is a primary determinant of their antibacterial spectrum and, critically, their potential for immunological cross-reactivity. Understanding the nuances of this cross-reactivity is paramount for predicting and managing hypersensitivity reactions in patients.

Allergic reactions to β-lactam antibiotics, including cephalosporins, are a significant clinical concern, with immediate hypersensitivity reactions being predominantly IgE-mediated.[1] The cross-reactivity between different β-lactams is not a class-wide phenomenon but is largely dictated by the similarity of their R1 side chains.[2][3] For derivatives of this compound, this implies a potential for cross-reactivity among cephalosporins sharing this moiety. This guide provides a comparative overview of the cross-reactivity of these vital antibiotics, supported by experimental data and detailed methodologies.

Comparative Cross-Reactivity Data

While extensive clinical data exists on the low cross-reactivity between third-generation cephalosporins and penicillins, quantitative in vitro data directly comparing the cross-reactivity profiles of ceftriaxone, cefotaxime, and ceftazidime is less abundant in publicly available literature. The following table summarizes qualitative and semi-quantitative findings from various studies.

Cephalosporin Derivative Cross-Reactivity with Penicillins Cross-Reactivity with other Aminothiazolyl Cephalosporins Key Findings from Studies
Ceftriaxone LowDocumented cross-reactivity with cefotaxime due to identical R1 side chains.[2][3] Weak cross-reactivity observed with cefotaxime, cefamandole, and cefoperazone in some immunoassays.[4]Studies have shown that while the R1 side chain is identical to cefotaxime, differences in the R2 side chain can influence allergenic potential.
Cefotaxime LowHigh potential for cross-reactivity with ceftriaxone.[2][3]The identical R1 side chain with ceftriaxone is the primary driver of cross-reactivity.
Ceftazidime LowPossible cross-reactivity with other methoxyimino-containing cephalosporins, though the R1 side chain is slightly different.[2]The structural differences in the R1 side chain compared to ceftriaxone and cefotaxime generally lead to lower cross-reactivity with these specific agents.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity is crucial for both clinical diagnostics and drug development. The following are detailed methodologies for key in vitro experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the cross-reactivity of different cephalosporins by measuring their ability to inhibit the binding of a specific IgE antibody to a solid-phase-coated antigen.

Materials:

  • 96-well microtiter plates

  • Human serum albumin (HSA) conjugates of the reference cephalosporin (e.g., ceftriaxone-HSA)

  • Patient serum containing specific IgE antibodies to the reference cephalosporin

  • Competing cephalosporins (ceftriaxone, cefotaxime, ceftazidime)

  • Peroxidase-conjugated anti-human IgE antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the reference cephalosporin-HSA conjugate (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the competing cephalosporins. In separate tubes, pre-incubate the patient's serum (at a predetermined optimal dilution) with an equal volume of each concentration of the competing cephalosporin for 1-2 hours at 37°C.

  • Incubation: Add 100 µL of the pre-incubated serum-competitor mixture to the coated wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of peroxidase-conjugated anti-human IgE antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the competing cephalosporin and determine the IC50 value (the concentration that causes 50% inhibition of antibody binding).

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between antibodies and cephalosporins, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Specific anti-cephalosporin antibodies (e.g., monoclonal IgE)

  • Cephalosporin solutions (ceftriaxone, cefotaxime, ceftazidime) in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Immobilize the anti-cephalosporin antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of each cephalosporin solution over the antibody-coated surface and a reference flow cell.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound cephalosporin.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD). A lower KD value indicates a higher binding affinity.

Mast Cell Activation Test (MAT)

The MAT assesses the biological activity of cephalosporins by measuring the activation of mast cells or basophils upon exposure to the drug in the presence of patient serum containing specific IgE.

Materials:

  • Human mast cell line (e.g., LAD2) or isolated human basophils

  • Patient serum with suspected cephalosporin allergy

  • Cephalosporin solutions (ceftriaxone, cefotaxime, ceftazidime)

  • Flow cytometer

  • Fluorescently labeled antibodies against mast cell activation markers (e.g., anti-CD63, anti-CD107a)

  • Cell culture medium and buffers

Procedure:

  • Sensitization: Incubate the mast cells or basophils with patient serum overnight to allow for the binding of specific IgE to their high-affinity FcεRI receptors.

  • Washing: Wash the cells to remove unbound IgE.

  • Stimulation: Stimulate the sensitized cells with various concentrations of the different cephalosporins for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (e.g., anti-IgE antibody) and negative controls.

  • Staining: Stain the cells with fluorescently labeled antibodies against activation markers.

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of activated (e.g., CD63-positive) cells.

  • Data Analysis: Compare the percentage of activated cells induced by each cephalosporin to determine the extent of cross-reactivity.

Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Activation Pathway

The primary mechanism of immediate hypersensitivity to cephalosporins involves the cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils. This triggers a complex signaling cascade leading to degranulation and the release of inflammatory mediators.

IgE_Mediated_Activation cluster_cell_surface Cell Surface cluster_intracellular_signaling Intracellular Signaling Cascade Allergen Cephalosporin (Allergen) IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Bound to Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase Lyn->Syk Activates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation

Caption: IgE-mediated mast cell activation signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for investigating the cross-reactivity of different cephalosporin derivatives.

Cross_Reactivity_Workflow cluster_assays In Vitro Cross-Reactivity Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis ELISA Competitive ELISA IC50 IC50 Determination ELISA->IC50 SPR Surface Plasmon Resonance (SPR) KD KD Calculation (Affinity) SPR->KD MAT Mast Cell Activation Test (MAT) Activation Quantify % Cell Activation MAT->Activation Comparison Compare Cross-Reactivity Profiles IC50->Comparison KD->Comparison Activation->Comparison Patient_Samples Patient Serum (with specific IgE) Patient_Samples->ELISA Patient_Samples->MAT Cephalosporins Cephalosporin Derivatives (Ceftriaxone, Cefotaxime, Ceftazidime) Cephalosporins->ELISA Cephalosporins->SPR Cephalosporins->MAT Antibodies Anti-Cephalosporin Antibodies Antibodies->SPR

Caption: Experimental workflow for assessing cephalosporin cross-reactivity.

Conclusion

The cross-reactivity of this compound cephalosporin derivatives is a critical consideration in clinical practice and drug development. While the similarity in their R1 side chains suggests a potential for cross-reactivity, particularly between ceftriaxone and cefotaxime, the actual clinical manifestation can be influenced by other structural factors and individual patient sensitization profiles. The use of robust in vitro assays such as competitive ELISA, SPR, and mast cell activation tests provides a powerful platform for quantifying these cross-reactivities. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct their own comparative studies, leading to a better understanding of the immunological properties of these important antibiotics and ultimately contributing to safer and more effective therapeutic strategies.

References

Efficacy of Aminothiazole-Based Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Aminothiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the efficacy of various aminothiazole-based antibacterial agents, supported by experimental data from several key studies.

Comparative Efficacy Data

The antibacterial efficacy of aminothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative aminothiazole compounds against various Gram-positive and Gram-negative bacteria, as reported in the literature.

Compound IDGram-Positive BacteriaMIC (µg/mL)Reference
Series 1: 2-Aminothiazole-Oximepiperidone Cephalosporins
10aK. pneumoniae (ESBL-producing)16[1]
10a + AvibactamK. pneumoniae (ESBL-producing)1[1]
CeftazidimeK. pneumoniae (ESBL-producing)64[1]
Series 2: Functionally Substituted 2-Aminothiazoles
Compound 8Enterococcus cloacae<3.9[2][3]
AmpicillinEnterococcus cloacae125[2][3]
StreptomycinEnterococcus cloacae250[2][3]
Series 3: N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
Compound 55Mycobacterium tuberculosis0.008[4][5]
Series 4: 2-Aminothiazolyl Quinolones
N-1 propargyl modified 2-aminothiazolyl quinolone (174)Bacillus typhi-[6]
NorfloxacinBacillus typhi-[6]
ChloromycinBacillus typhi-[6]
Series 5: Novel Aminothiazole Derivatives
Compound with 4-chlorophenyl substituentEscherichia coli-[7][8]
Compound with 4-trifluoromethylphenyl substituentEscherichia coli-[7][8]
CiprofloxacinEscherichia coli-[7]

Note: A direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions, bacterial strains, and methodologies.

Experimental Protocols

The determination of antibacterial efficacy for aminothiazole derivatives primarily relies on two standard methods: the disk-diffusion method and the microdilution method for MIC determination.

Disk-Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_application Compound Application cluster_incubation_measurement Incubation & Measurement A Bacterial culture preparation B Agar plate inoculation A->B Spread uniformly D Place disks on inoculated agar surface B->D C Impregnate sterile disks with aminothiazole compounds C->D E Incubate plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow of the disk-diffusion method for antibacterial susceptibility testing.

Methodology:

  • A standardized inoculum of the test bacterium is uniformly spread onto the surface of a solid agar medium in a Petri dish.

  • Sterile filter paper disks impregnated with a known concentration of the aminothiazole compound are placed on the agar surface.[9][10]

  • The plate is incubated under appropriate conditions, typically at 37°C for 18-24 hours.

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented).

Microdilution Method (MIC Determination)

This method provides a quantitative measure of the minimum concentration of an antibacterial agent required to inhibit bacterial growth.

experimental_workflow_microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of aminothiazole compounds in a 96-well microtiter plate B Add a standardized bacterial suspension to each well A->B C Incubate the microtiter plate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or use a plate reader to measure absorbance C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow of the microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Serial dilutions of the aminothiazole compounds are prepared in a liquid growth medium in the wells of a microtiter plate.[2][3]

  • Each well is then inoculated with a standardized suspension of the test bacterium.

  • The plate is incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2][3]

Mechanism of Action

The antibacterial activity of aminothiazole derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. Molecular docking studies have suggested potential targets for some of these compounds.

One proposed mechanism involves the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of the bacterial cell wall peptidoglycan.

signaling_pathway_murB_inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_enolpyruvate MurA MurB MurB Enzyme UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Reduction Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Further steps Aminothiazole Aminothiazole Derivative Aminothiazole->MurB Inhibits

Caption: Proposed mechanism of action of certain aminothiazole derivatives via the inhibition of the MurB enzyme.

By inhibiting MurB, these aminothiazole compounds disrupt the synthesis of UDP-N-acetylmuramic acid, a vital precursor for peptidoglycan formation. This ultimately weakens the bacterial cell wall, leading to cell lysis and death.[2][3] Other potential mechanisms for different aminothiazole derivatives include the inhibition of DNA gyrase.[3]

Conclusion

Aminothiazole-based compounds represent a promising class of antibacterial agents with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The versatility of the aminothiazole scaffold allows for extensive chemical modifications, leading to derivatives with potent and, in some cases, novel mechanisms of action. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy is crucial for the development of clinically viable aminothiazole-based antibiotics.

References

Spectroscopic comparison of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate and its Analogues

This guide provides a comparative spectroscopic analysis of this compound and its analogues. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Its chemical structure, featuring a thiazole ring, an amino group, and a glyoxylate moiety, provides multiple sites for chemical modification, leading to a wide range of analogues with diverse biological activities. Understanding the spectroscopic properties of this parent compound and its derivatives is crucial for structural elucidation, purity assessment, and quality control in synthetic chemistry and drug discovery. This guide presents a summary of key spectroscopic data and detailed experimental protocols.

Data Presentation

The following table summarizes the available and predicted spectroscopic data for this compound and selected analogues. Due to the limited availability of published experimental data for the parent compound, predicted values for a closely related analogue, 2-Amino-5-formylthiazole, are included for comparative purposes.

Table 1: Spectroscopic Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
This compound C₇H₈N₂O₃S200.22[1][2]Data not availableData not availableN-H stretch, C=O stretch (ester and ketone), C=N stretch, C-S stretch[M]+ 200.03
Ethyl 2-(2-aminothiazol-4-yl)acetate C₇H₁₀N₂O₂S186.23Data not availableData not availableN-H stretch, C=O stretch (ester), C=N stretch, C-S stretch[M]+ 186.05
2-Aminothiazole C₃H₄N₂S100.146.93 (d), 6.53 (d), 6.86 (s, NH₂)[3]Data not availableN-H stretch (~3300-3400), C=N stretch (~1640), C-S stretch[M]+ 100.01
2-Amino-5-formylthiazole (Predicted) C₄H₄N₂OS128.15[4]~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, Thiazole-H4), ~7.5 (br s, 2H, -NH₂)[4]~185 (C=O), ~170 (C2), ~150 (C4), ~130 (C5)[4]N-H stretch, C=O stretch (aldehyde), C=N stretch, C-S stretch[M]+ 128.01
Ethyl glyoxylate C₄H₆O₃102.09[5]Data not availableData not availableC=O stretch (ester and aldehyde), C-O stretch[M]+ 102.03

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the thiazole compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[6]

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]

  • Ensure the final solution height in the NMR tube is between 4.0 and 5.0 cm.[6]

  • Cap the NMR tube securely, label it, and wipe the outside clean before insertion into the spectrometer.[6]

2. Data Acquisition:

  • Insert the prepared sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

  • Set the acquisition parameters, including spectral width (typically 0-12 ppm for ¹H), number of scans (16-64 for ¹H), acquisition time (3-4 seconds for ¹H), and relaxation delay.[6]

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

  • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[7]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • If necessary, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up to remove interfering substances.

2. Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • The ions are then guided into the mass analyzer.

  • Acquire the mass spectrum over a desired m/z range. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to obtain accurate mass measurements.[8]

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Compound Test Compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Analogue1 Analogue 1 Analogue1->NMR Analogue1->IR Analogue1->MS Analogue2 Analogue 2 Analogue2->NMR Analogue2->IR Analogue2->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Comparative Analysis Process->Compare Report Generate Comparison Guide Compare->Report

Caption: Workflow for the spectroscopic comparison of a target compound and its analogues.

Structural_Relationships cluster_core Core Structure cluster_target Target Compound cluster_analogues Analogues Aminothiazole 2-Aminothiazole Glyoxylate This compound Aminothiazole->Glyoxylate + Ethyl glyoxylate moiety Formyl 2-Amino-5-formylthiazole Aminothiazole->Formyl + Formyl group at C5 Acetate Ethyl 2-(2-aminothiazol-4-yl)acetate Glyoxylate->Acetate Reduction of ketone EthylGlyoxylate Ethyl glyoxylate Glyoxylate->EthylGlyoxylate Removal of aminothiazole ring

Caption: Structural relationships between this compound and its analogues.

References

In-Silico Modeling and Docking Studies of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-(2-aminothiazol-4-yl)glyoxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including anticancer, antimicrobial, and antiglycation applications. This guide provides a comparative analysis of in-silico modeling and docking studies of various this compound derivatives, supported by experimental data to facilitate informed drug discovery and development efforts.

Comparative Analysis of Biological Activities and In-Silico Performance

The following tables summarize the quantitative data from various studies on this compound derivatives, categorized by their therapeutic targets. This allows for a clear comparison of the performance of different derivatives.

Antiglycating Agents

Advanced glycation end products (AGEs) are implicated in diabetic complications. The following derivatives of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate have been evaluated for their antiglycation potential.

Table 1: Antiglycation Activity and Docking Scores of Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate Derivatives

Compound IDStructureIC50 (µM)Binding Energy (kcal/mol)
1j 2-(2-(4-chlorobenzylidene)hydrazinyl)thiazole-4-carboxylate1.848 ± 0.646-9.25
1k 2-(2-(4-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate0.0004 ± 1.097-8.42
1a 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate17.22 ± 0.538-
1b 2-(2-(4-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate10.11 ± 0.211-
1d 2-(2-(2-chlorobenzylidene)hydrazinyl)thiazole-4-carboxylate12.12 ± 0.112-
1e 2-(2-(3-chlorobenzylidene)hydrazinyl)thiazole-4-carboxylate11.45 ± 0.324-
1f 2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate15.34 ± 0.223-
1g 2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole-4-carboxylate13.23 ± 0.145-
Aminoguanidine (Standard) -25.50 ± 0.337-

Data sourced from a study on ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as antiglycating agents.

Anticancer Agents

Derivatives of the 2-aminothiazole scaffold have shown promising anticancer activities against various cell lines. The data below presents the cytotoxic effects of certain derivatives.

Table 2: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Compound A 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylatePanc-143.08
Compound B 2-[2-(4-methylpiperidin-1-yl)acetamido]-thiazole-4-carboxylatePanc-1> 50% inhibition at 90 µM
Compound 88 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8

Data for Compounds A and B are from a study on 2-[(substituted)acetamido]thiazole-4-carboxylates.[2] Data for Compound 88 is from a review on 2-aminothiazole-based compounds, where the thiourea derivative was synthesized from ethyl 2-aminothiazole-4-carboxylate.[3]

Antioxidant and Antiviral (SARS-CoV-2) Agents

The antioxidant potential and in-silico antiviral activity against SARS-CoV-2 of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been investigated, highlighting the broad-spectrum potential of this class of compounds.

Table 3: Antioxidant Activity and SARS-CoV-2 Mpro Docking of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

Compound ID% Free Radical Scavenging Activity (%FRSA)Total Antioxidant Capacity (µg AAE/mg)Total Reducing Power (µg AAE/mg)SARS-CoV-2 Mpro Binding Affinity (kcal/mol)Inhibition Constant (µM)
2g 84.46 ± 0.13269.08 ± 0.92272.34 ± 0.87--
2h 74.50 ± 0.37269.11 ± 0.61231.11 ± 0.67-7.15.89
2e ----7.43.51

Data sourced from a study on the synthesis, antioxidant, antimicrobial, and antiviral docking of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the studies.

General Synthesis of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

The synthesis is typically a two-step process:

  • Formation of Thiosemicarbazones: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.

  • Cyclization: The resulting thiosemicarbazone is then cyclized with ethyl bromopyruvate in a suitable solvent like ethanol to yield the final ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate derivatives.[4]

In-Vitro Antiglycation Assay

The antiglycation activity is commonly determined using a bovine serum albumin (BSA)-glucose model.

  • A reaction mixture containing BSA, glucose, and the test compound in a phosphate buffer is incubated.

  • After the incubation period, the formation of fluorescent advanced glycation end products (AGEs) is measured using a spectrofluorometer.

  • The percentage inhibition of glycation is calculated relative to a control without the test compound. Aminoguanidine is often used as a standard inhibitor.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds.

  • After a specified incubation time, the MTT reagent is added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the MTT to formazan, which is a purple precipitate.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added. The 3D structures of the ligands are generated and optimized using software like ChemDraw or Avogadro.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Vina, or MOE) is used to explore the conformational space of the ligand within the protein's active site and to score the different binding poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding affinity, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams illustrate the general workflows and conceptual frameworks discussed in this guide.

G cluster_synthesis Synthesis Workflow Aldehyde/Ketone Aldehyde/Ketone Thiosemicarbazone Thiosemicarbazone Aldehyde/Ketone->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Final Derivative Final Derivative Thiosemicarbazone->Final Derivative Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Final Derivative

Caption: General synthesis workflow for ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.

G cluster_docking Molecular Docking Workflow Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Generation->Docking Simulation Analysis Analysis Docking Simulation->Analysis

Caption: A typical workflow for in-silico molecular docking studies.

G cluster_drug_discovery Drug Discovery and Development Funnel Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery HTS, In-silico screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development ADMET studies Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Caption: The logical progression of a drug discovery and development pipeline.

References

2-Aminothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatility as a pharmacophore has led to the development of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives across these key biological activities, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the Machinery of Cell Division

2-Aminothiazole derivatives have emerged as potent anticancer agents by targeting various components of the cell cycle and apoptotic pathways. A significant focus has been on the inhibition of Aurora kinases, which are crucial for mitotic progression.

Structure-Activity Relationship Summary:

Substitutions at the N-2 and C-5 positions of the 2-aminothiazole ring have been extensively explored to optimize anticancer potency. Lipophilic substituents at the 4- or 5-position, such as methyl, bromo, phenyl, or a fused butylidene ring, have shown to be beneficial for cytotoxicity.[1] For instance, the presence of a 4,5,6,7-tetrahydrobenzo[d]thiazole core has demonstrated potent antitumor activities.[2] Furthermore, the introduction of a meta-halogen on a phenyl ring attached to the 2-amino group generally enhances antitumor activity compared to a methyl group.[1] Some derivatives induce apoptosis through the activation of caspases and modulation of the Bcl-2 protein family, leading to cell cycle arrest, often at the G0/G1 or G2/M phase.[1][3]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives
Compound IDR1 (at N-2)R2 (at C-4/C-5)Target Cell LineIC50 (µM)Reference
1 H4,5-butylideneH1299 (Human Lung Cancer)4.89[1]
1 H4,5-butylideneSHG-44 (Human Glioma)4.03[1]
2 3-chlorophenylHA549 (Human Lung Cancer)8.64[1]
2 3-chlorophenylHHeLa (Human Cervical Cancer)6.05[1]
2 3-chlorophenylHHT29 (Human Colon Cancer)0.63[1]
3 HPhenyl at C-4K562 (Human Leukemia)16.3[1]
4 HHHepG2 (Human Liver Cancer)0.51 (mM)[1]
4 HHPC12 (Rat Pheochromocytoma)0.309 (mM)[1]

Signaling Pathway: Aurora Kinase Inhibition

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation Aurora Kinases->Cytokinesis 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Aurora Kinases Inhibits

Aurora Kinase Inhibition by 2-Aminothiazoles
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Aminothiazole derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antitubercular Activity: Combating a Persistent Pathogen

2-Aminothiazole derivatives have shown significant promise as antitubercular agents, with several compounds exhibiting potent activity against Mycobacterium tuberculosis (Mtb).

Structure-Activity Relationship Summary:

SAR studies have revealed that the central thiazole core and a 2-pyridyl moiety at the C-4 position are critical for potent antitubercular activity.[4] While these positions are generally intolerant to modification, the N-2 position of the aminothiazole ring offers flexibility for substitution.[4] Introduction of substituted benzoyl groups at the N-2 position has led to a significant improvement in activity.[4] For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog.[4]

Quantitative Data: Antitubercular Activity of 2-Aminothiazole Derivatives
Compound IDR1 (at N-2)R2 (at C-4)MIC (µM) in 7H9 MediaReference
5 3-Chlorobenzoyl2-pyridinyl0.024[4]
6 Phenyl2-pyridinyl0.39-0.78 (in GAST media)[4]
7 2-pyridyl2-pyridinyl0.39-0.78 (in GAST media)[4]
8 PhenylH12.5-25[4]

Experimental Workflow: Whole-Cell Screening against Mtb

Mtb_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single Concentration Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds MIC Determination MIC Determination Hit Confirmation->MIC Determination Confirmed Hits Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Potent Compounds Lead Compound Lead Compound Cytotoxicity Assay->Lead Compound Selective Compounds LPS_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF-kB NF-kB MyD88->NF-kB Activates TNF-alpha Gene TNF-alpha Gene NF-kB->TNF-alpha Gene Induces Transcription TNF-alpha TNF-alpha TNF-alpha Gene->TNF-alpha Translation 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->MyD88 Inhibits Itk_Signaling_Pathway cluster_tcell T-Cell TCR TCR Lck Lck TCR->Lck Activates ZAP-70 ZAP-70 Lck->ZAP-70 Phosphorylates LAT/SLP-76 LAT/SLP-76 ZAP-70->LAT/SLP-76 Phosphorylates Itk Itk LAT/SLP-76->Itk Recruits & Activates PLC-gamma1 PLC-gamma1 Itk->PLC-gamma1 Activates Downstream Signaling Downstream Signaling PLC-gamma1->Downstream Signaling IL-2 Production IL-2 Production Downstream Signaling->IL-2 Production 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Itk Inhibits

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a common intermediate in the synthesis of various pharmaceutical compounds. Adherence to these procedures will help mitigate risks and ensure the well-being of laboratory personnel and the environment.

Key Safety and Physical Data

A thorough understanding of the properties of this compound is the first step in safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₇H₈N₂O₃S[1][2]
Molecular Weight 200.21 g/mol [1]
Melting Point >148°C (decomposes)[2]
Appearance Solid
Solubility Soluble in DMSO and Methanol[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment.

Hazard Classifications:

  • Skin Corrosion/Irritation (Category 2)[3]

  • Serious Eye Damage/Eye Irritation (Category 2)[3]

  • Skin Sensitization (Category 1)[3]

  • Reproductive Toxicity (Category 2)[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3 - Respiratory system, Central nervous system)[3]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2 - Liver, Kidney)[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Clothing: Wear protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to comply with general laboratory safety standards. Always consult your institution's specific waste disposal guidelines and local regulations.

1. Preparation and Segregation:

  • Ensure all required PPE is worn before handling the chemical.

  • Designate a specific, well-ventilated area for the waste collection, preferably within a chemical fume hood.

  • Label a dedicated, chemically resistant waste container clearly as "Hazardous Waste: this compound". Ensure the container is in good condition and has a secure lid.

2. Waste Collection:

  • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean scoop or spatula.

  • Contaminated Materials: Any materials contaminated with the chemical, such as weighing paper, gloves, or absorbent pads, should also be placed in the designated waste container.

  • Solutions: If disposing of a solution containing this compound, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and then transfer the absorbed material into the hazardous waste container.[3]

3. Container Management:

  • Keep the hazardous waste container tightly closed when not in use.[1]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Complete all necessary waste disposal forms as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe_check Wear Appropriate PPE? (Gloves, Goggles, Lab Coat) start->ppe_check don_ppe Put on Required PPE ppe_check->don_ppe No waste_type What is the Waste Form? ppe_check->waste_type Yes don_ppe->waste_type solid_waste Solid Chemical or Contaminated Solid waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid collect_solid Place in Labeled Hazardous Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb_liquid store_container Seal Container and Store in Designated Safe Area collect_solid->store_container absorb_liquid->collect_solid contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor store_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, logistical handling procedures, and disposal plans for Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number64987-08-2[1][2]
Molecular FormulaC₇H₈N₂O₃S[1][2][3]
Molecular Weight200.22 g/mol [3][4]
Physical FormSolid[1]
Melting Point>148°C (decomposes)[3]
PurityTypically ≥95%

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4][5]

  • H335: May cause respiratory irritation[4][5]

Signal Word: Warning[5][6]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
Skin Protection A lab coat must be worn at all times.[7] For hand protection, chemical-resistant gloves such as nitrile, neoprene, or natural rubber are recommended.[7] Always inspect gloves for integrity before use.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8]
Footwear Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[7][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the manufacturer's label is intact and legible.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[2][5]

  • The recommended storage temperature is between room temperature and 4°C.[3]

3. Preparation and Use:

  • All handling of the solid compound should be performed within a certified chemical fume hood to control exposure.[8]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid creating dust when weighing or transferring the material.

  • Use dedicated, clean spatulas and weighing containers.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO and Methanol.[3]

4. Accidental Spill Response:

  • Small Spills:

    • If a small amount of the solid is spilled, carefully sweep it up, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[5]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • All waste material, including unused compound and contaminated materials, must be disposed of as hazardous chemical waste.[2]

    • Collect waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, containers can be disposed of according to institutional guidelines, which may include defacing the label before disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Clean Equipment Clean Equipment Perform Experiment->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Receive & Inspect Receive & Inspect Store Compound Store Compound Receive & Inspect->Store Compound Safe Storage Store Compound->Don PPE

Workflow for Handling this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。